Perifosine's mechanism revolves around disrupting the activation of Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is aberrantly active in many cancers.
The following diagram illustrates this core mechanism within the broader PI3K/Akt pathway.
This compound inhibits Akt activation by binding its PH domain and preventing membrane recruitment.
To validate that this compound is functioning through Akt inhibition in a research setting, the following key experiments and methodologies are commonly employed.
The antitumor effects of this compound are quantified both in laboratory models and clinical trials, though its efficacy as a single agent has been more promising in certain cancer types.
| Model/Context | Observed Effect | Key Findings & Quantitative Data |
|---|---|---|
| Neuroblastoma (in vitro) [6] | Cytotoxicity & Akt Inhibition | IC50 in SK-N-AS cells: ~10 µM. Significant reduction in p-Akt (Ser473) at 2.5-15 µM. |
| Lung Cancer (in vitro) [7] | Synergy with Chemotherapy | Synergistic (CI < 1) with paclitaxel in NSCLC cells, including chemo-resistant lines. |
| Brain Metastasis (in vivo) [4] | Tumor Growth Inhibition & Survival | In orthotopic brain tumor models, this compound distributed into brain tissue and significantly prolonged survival; complete tumor regression observed in some models. |
| Clinical Trials (Sarcoma) [1] | Single-Agent Activity | Phase II: 1 of 23 patients showed a partial response; 9% of patients were progression-free at 6 months. |
| Clinical Trials (Waldenström Macroglobulinemia) [1] | Single-Agent Activity | Phase II: 1 partial response, 10 minimal responses, and 18 patients with stable disease out of 37. |
Research indicates that this compound's biological activity extends beyond Akt inhibition, contributing to its overall antitumor profile.
The table below summarizes the key pharmacokinetic (PK) parameters of this compound from both preclinical and clinical studies.
| Parameter | Preclinical Data (Mouse Model [1]) | Clinical Data (Phase I Study [2]) |
|---|---|---|
| Route of Administration | Oral | Oral |
| Recommended Dosage | 40 mg/kg (single dose) | Loading dose: 900 mg (day 1); Maintenance dose: 150 mg/day (days 2-21) [2] |
| Half-life (Terminal) | 137 ± 20 hours | Information missing from search results |
| Apparent Volume of Distribution (Vd) | 11.3 L/kg | Information missing from search results |
| Metabolism | Not metabolized [1] | Information missing from search results |
| Peak Plasma Concentration (Cmax) | Achieved clinically relevant concentrations [1] | ~8.3 μg/mL (at MTD) [2] |
| Key Characteristics | Slow elimination; high accumulation potential [1] | Saturable absorption; use of loading/maintenance regimen to achieve sustained levels [2] |
The tissue distribution of this compound is a critical aspect of its PK profile. The following table outlines its accumulation in various tissues based on animal studies.
| Tissue | Distribution Level | Notes and Clinical Correlations |
|---|---|---|
| Gastrointestinal (GI) Tract | High [1] | Correlates with the high incidence of GI toxicity (nausea, vomiting, diarrhea) observed in clinical trials [3] [2] [4]. |
| Tumor Tissue | Variable, but clinically relevant [1] | Uptake varies by tumor type; higher accumulation correlates with increased sensitivity and antitumor efficacy in models [1] [5]. |
| Brain Tissue | Low, but functionally significant [1] [5] | Despite the blood-brain barrier, distributes sufficiently to show antitumor efficacy in murine models of brain metastasis [5]. |
| Heart | Relatively low [1] | Not a major site of accumulation or associated toxicity. |
| Plasma | Sustained concentrations | Achieves stable, high levels with loading/maintenance dosing, facilitating tumor exposure [2] [5]. |
This compound is an oral alkylphospholipid that primarily targets the cell membrane and inhibits several key signal transduction pathways [6]. Its most well-characterized mechanism is the inhibition of the PI3K/Akt pathway. This compound binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation from the cytoplasm to the plasma membrane, which is a necessary step for its activation [5]. Inhibition of this crucial survival pathway leads to reduced cell proliferation and induction of apoptosis.
The following diagram illustrates the primary signaling pathways modulated by this compound.
Diagram of this compound's Mechanism of Action. This compound (red) inhibits the PI3K/Akt pathway by preventing PIP₃ formation and Akt membrane translocation. It also promotes apoptosis via multiple other pathways, including JNK activation, NF-κB inhibition, death receptor upregulation, and p21-mediated cell cycle arrest [3] [5] [6].
The data presented above were derived from standardized experimental protocols. Here is a summary of the key methodologies cited in the search results.
This compound (KRX-0401) is a novel alkylphospholipid that represents a distinct class of targeted anticancer agents with a unique mechanism of action primarily focused on modulating signal transduction pathways at the cellular membrane level. As an orally bioavailable Akt inhibitor, this compound has demonstrated significant clinical potential across various cancer types, with particular efficacy observed in multiple myeloma, colorectal cancer, and Waldenström's macroglobulinemia in combination therapies [1]. The compound emerged from analog research aimed at improving the therapeutic index of miltefosine, the prototype alkylphospholipid, by substituting the choline moiety with a cyclic aliphatic piperidyl residue to reduce the severe gastrointestinal disturbances associated with phosphocholine metabolites [1].
The primary molecular target of this compound is the Akt signaling pathway, a critical serine-threonine kinase that promotes cell growth and survival through the PI3K cascade. This compound uniquely inhibits Akt activation by preventing its translocation to the cell membrane through binding to the pleckstrin homology domain, thereby blocking phosphorylation and subsequent activation [2] [3]. Beyond this well-characterized Akt inhibition, this compound demonstrates multimodal activity across several interconnected signaling pathways, including modulation of the JNK cascade, ERK phosphorylation, and NF-κB nuclear translocation [1] [3]. This pleiotropic mechanism enables this compound to disrupt fundamental cellular survival pathways while simultaneously sensitizing cancer cells to apoptotic stimuli, positioning it as a promising candidate for combination therapies with conventional chemotherapeutic agents, targeted therapies, and death receptor ligands.
The c-Jun NH2-terminal kinase (JNK) pathway activation represents a critical mechanism through which this compound exerts its pro-apoptotic effects, particularly in combination with death receptor ligands. Experimental evidence demonstrates that this compound treatment induces dose-dependent phosphorylation of JNK and its downstream target c-Jun, establishing a direct signaling link to death receptor modulation [4]. This JNK activation plays an essential functional role in this compound-mediated apoptosis, as demonstrated by complete abrogation of cytotoxic effects when JNK activity is pharmacologically inhibited with SP600125 or genetically silenced using JNK-specific siRNA [4] [3].
The molecular connection between JNK activation and DR5 upregulation involves enhanced transcription of the DR5 gene through AP-1 complex formation, consisting of phosphorylated c-Jun subunits that bind to promoter elements regulating DR5 expression [4]. Importantly, research in head and neck squamous cell carcinoma models reveals that this compound-induced DR5 upregulation occurs through a reactive oxygen species-independent mechanism, as antioxidants N-acetylcysteine and glutathione inhibited JNK activation and subsequent DR5 induction without detectable increases in ROS production [4]. This distinguishes this compound's mechanism from other anticancer agents that rely on oxidative stress for death receptor modulation.
This compound treatment significantly enhances cell surface expression of DR5, creating a critical dependency for apoptosis induction in combination with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) [4]. Experimental data from flow cytometry analyses demonstrate that this compound primarily increases membrane-localized DR5 rather than intracellular pools, with mean fluorescence intensity increases of 2.5-3.5 fold across various cancer cell lines [4]. This membrane trafficking enhancement establishes a functional platform for death receptor signaling complex formation when TRAIL engages the upregulated DR5 receptors.
The functional necessity of DR5 upregulation for this compound/TRAIL synergistic apoptosis was conclusively demonstrated through siRNA-mediated gene silencing approaches. While DR4 expression is also modestly increased by this compound treatment, only DR5 blockade effectively inhibits the robust apoptosis induced by the this compound/TRAIL combination [4]. The mechanistic basis for this specificity involves preferential utilization of the DR5 signaling pathway in this compound-sensitized cells, leading to enhanced caspase-8 activation, bidirectional amplification of the caspase cascade, and ultimately executioner caspase-3 and PARP cleavage [4]. This extrinsic apoptotic pathway activation complements the intrinsic mitochondrial pathway engagement, creating a convergent mechanism that maximizes cancer cell elimination.
Table 1: Quantitative Profiling of this compound-Induced Cytotoxicity and Mechanism Activation Across Cancer Types
| Cancer Type | Cell Lines/Models | IC₅₀ Values | Key Signaling Modifications | Combination Efficacy | Experimental Models |
|---|
| Head & Neck Squamous Cell Carcinoma | M4e, 22A, 1483 | Not specified | • 2.5-3.5× ↑ DR5 surface expression • JNK/c-Jun phosphorylation • Caspase-8/3 activation | TRAIL: >80% apoptosis vs <30% single agent | In vitro, orthotopic xenograft (20 mg/kg this compound + 20 mg/kg TRAIL) | | Multiple Myeloma | MM.1S, RPMI8226, U266, INA-6 | 1.5-15 μM at 48h | • Complete Akt phosphorylation inhibition • JNK activation • Survivin downregulation • Caspase-8/9/PARP cleavage | Bortezomib: Enhanced cytotoxicity Dexamethasone: Additive effect | In vitro, human plasmacytoma mouse model | | Waldenström's Macroglobulinemia | BCWM1, WSU-WM, MEC1, RL | 5-20 μM | • Akt/GSK3/S6 phosphorylation inhibition • JNK-mediated apoptosis • MEK/ERK activation | MEK inhibitor U0126: Synergistic enhancement | In vitro, SCID mouse xenograft (35 mg/kg/day) | | Chronic Myelogenous Leukemia | K562, K562/G | Resistant at 2.5-20 μM | • Protective autophagy induction • ATG5 upregulation • No Akt inhibition | Chloroquine: Reversed resistance, induced apoptosis | In vitro | | Brain Metastasis Models | DU 145, NCI-H1915 | Variable by model | • Akt pathway suppression • Proliferation decrease • Apoptosis increase | Single agent activity | Orthotopic brain metastasis models (loading 180 mg/kg, maintenance 45 mg/kg) |
Table 2: Temporal Dynamics of Key Signaling Events Following this compound Treatment
| Time Post-Treatment | Molecular Events | Downstream Consequences | Experimental Validation Methods |
|---|
| 30 minutes - 2 hours | • JNK phosphorylation initiation • c-Jun phosphorylation • Akt membrane translocation inhibition | • Early signaling cascade activation • Initiation of transcriptional programming | Western blot for p-JNK, p-c-Jun Akt kinase assay Immunofluorescence | | 4 - 8 hours | • DR5 mRNA upregulation • DR5 protein synthesis increase • Surface DR5 trafficking enhancement | • Apoptotic priming via death receptor pathway • Sensitization to extrinsic apoptosis | RT-PCR for DR5 transcript Flow cytometry for surface DR5 Western blot for total DR5 | | 12 - 24 hours | • Caspase-8 activation • Mitochondrial pathway engagement • Caspase-9 cleavage • PARP cleavage initiation | • Execution phase of apoptosis • Commitment to cell death program | Caspase activity assays Annexin V/PI staining Western blot for cleaved caspases/PARP | | 24 - 48 hours | • Significant apoptosis manifestation • Cell viability reduction • Colony formation inhibition | • Measurable cytotoxic outcomes • Long-term reproductive death | MTT/SRB assays Colony formation assays Sub-G1 population analysis |
The comprehensive evaluation of this compound's effects on the JNK-DR5 signaling axis requires a multifaceted experimental approach combining molecular, biochemical, and cellular techniques. For DR5 expression analysis, researchers should employ parallel assessment of transcript and protein levels using RT-PCR and Western blotting respectively, complemented by surface expression quantification through flow cytometry with PE-conjugated anti-DR5 antibodies (Clone DJR2-4) [4]. The functional contribution of observed DR5 changes should be verified through gene silencing approaches using high-purity DR5 siRNA oligonucleotides transfected with HiPerFect reagent, with efficacy confirmation 48 hours post-transfection [4].
For JNK activation studies, time-course experiments (0-24 hours) with this compound treatment (5-20 μM) should monitor phospho-JNK (Thr183/Tyr185) and phospho-c-Jun (Ser63) levels by Western blot [4] [3]. The critical dependency on JNK signaling must be established through both pharmacological inhibition (SP600125, 20 μM pretreatment) and genetic approaches (JNK siRNA) with subsequent assessment of apoptosis markers [4]. Caspase activation represents the functional endpoint of this pathway, requiring analysis of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3) through Western blotting for both pro-form and cleaved fragments, complemented by fluorometric substrate cleavage assays for activity quantification [4] [3]. Apoptosis confirmation should include Annexin V/PI dual staining with flow cytometric analysis and examination of characteristic nuclear morphology changes through Hoechst 33342 staining [5].
The functional consequences of JNK-DR5 pathway activation are most accurately assessed through a combination of short-term cytotoxicity measures and long-term clonogenic survival assays. For cytotoxicity quantification, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrasodium bromide) assay provides a robust colorimetric method for measuring cell viability, while the sulforhodamine B (SRB) assay offers an alternative protein-staining approach particularly valuable for adherent cell cultures [4] [3]. DNA synthesis rates should be concurrently evaluated through [3H]-thymidine incorporation assays during the final 8 hours of 48-hour treatment periods [3] [6].
Combination studies with TRAIL should explore fixed-ratio designs (e.g., constant this compound concentration with escalating TRAIL doses) to determine synergistic interactions through combination index calculations using the Chou-Talalay method [4]. The critical dependence on DR5 upregulation should be verified through siRNA-mediated knockdown prior to combination treatment, with expected significant reduction in synergistic apoptosis [4]. For long-term reproductive survival assessment, colony formation assays conducted in 12-well plates provide essential information about the irreversible commitment to cell death following this compound exposure, with results typically quantified after 7-14 days of culture following drug removal [4]. For three-dimensional context evaluations, similar approaches should be applied in tumor spheroid models to account for microenvironmental influences on drug response.
The strategic combination of this compound with TRAIL represents a rationally designed approach that leverages complementary mechanisms of action to achieve synergistic anticancer efficacy. The molecular basis for this synergy centers on this compound's ability to transcriptionally upregulate DR5 through JNK activation while concurrently inhibiting survival pathways mediated by Akt, thereby lowering the threshold for TRAIL-induced apoptosis [4]. In head and neck squamous cell carcinoma models, this combination demonstrates dramatically enhanced efficacy compared to single-agent treatment, with apoptosis induction exceeding 80% in combination versus less than 30% for individual agents [4]. The functional requirement for DR5 in this synergistic interaction has been conclusively established through blockade experiments, where DR5 (but not DR4) siRNA abrogates the enhanced apoptosis [4].
The in vivo efficacy of this combination approach has been validated in orthotopic xenograft models of head and neck cancer, utilizing dosing regimens of 20 mg/kg this compound orally and 20 mg/kg TRAIL intraperitoneally on a 5-days-on/2-days-off schedule for three weeks [4]. This translational demonstration provides critical proof-of-concept for clinical development, particularly given the favorable toxicity profile observed with this compound in phase I studies, where hematologic toxicity was notably absent and the maximum-tolerated dose was established at 200 mg/d, achieving plasma concentrations (16.2 μM) within the effective range demonstrated in preclinical models [3]. The therapeutic window for this combination appears advantageous due to TRAIL's preferential activity against transformed cells and this compound's targeted mechanism, potentially minimizing collateral damage to normal tissues.
Beyond TRAIL combinations, this compound demonstrates broad synergistic potential with multiple established anticancer modalities, including chemotherapy, proteasome inhibitors, and targeted pathway inhibitors. In multiple myeloma models, this compound significantly enhances the cytotoxicity of diverse conventional agents including dexamethasone, doxorubicin, and melphalan, while also potentiating the activity of the proteasome inhibitor bortezomib [3]. This chemosensitization capability is particularly valuable in the context of the bone marrow microenvironment, where this compound maintains efficacy against multiple myeloma cells adherent to bone marrow stromal cells—a setting that typically confers resistance to conventional therapies [3].
The mechanistic diversity of this compound's interactions is further evidenced by its synergy with MEK inhibitors in Waldenström's macroglobulinemia, where this compound-induced ERK activation is counterproductively mitigated by co-administration of U0126, leading to enhanced cytotoxicity [6]. Similarly, in multiple myeloma, the reciprocal pathway modulation between this compound and bortezomib creates a compelling rational combination: bortezomib inhibits this compound-induced ERK activation while this compound blocks bortezomib-mediated Akt activation, resulting in dual suppression of critical survival pathways [1]. These sophisticated mechanism-based combinations illustrate the potential of this compound as a cornerstone agent in multi-targeted therapeutic regimens designed to simultaneously address multiple resistance mechanisms in cancer cells.
Diagram 1: this compound activates JNK-DR5 signaling pathway while inhibiting Akt survival signals, creating synergistic pro-apoptotic effects.
The molecular circuitry presented above illustrates the mechanistic sequence through which this compound modulates apoptotic signaling. The pathway begins with this compound's dual action: direct inhibition of Akt survival signaling (blue node) and simultaneous activation of the JNK stress kinase pathway (yellow-to-red transition) [4] [3]. The signaling cascade proceeds through phosphorylation of the transcription factor c-Jun, which forms the AP-1 complex that binds to the DR5 gene promoter, driving increased transcription and translation of DR5 death receptors [4]. The critical trafficking step enhances DR5 localization to the cell membrane, where it can efficiently engage with TRAIL ligand (green node), facilitating formation of the death-inducing signaling complex (DISC) and initiating the caspase cascade that executes apoptotic cell death [4]. This coordinated mechanism simultaneously enhances the extrinsic apoptotic pathway while suppressing cellular survival signals, creating a powerful combinatorial effect that maximizes cancer cell elimination.
Diagram 2: Experimental workflow for investigating this compound's mechanisms, from in vitro validation to in vivo translation.
The systematic investigation of this compound's mechanisms follows a logical progression from basic in vitro characterization through preclinical validation, as illustrated in the workflow above. The process begins with establishment of appropriate cellular models, including cancer cell lines and primary patient-derived cells, followed by comprehensive dose and time course treatments with this compound [4] [3]. The parallel assessment of functional responses (viability and apoptosis assays) and molecular changes (pathway analysis) generates complementary datasets that inform subsequent genetic validation approaches, including targeted siRNA knockdown of identified key players such as JNK and DR5 [4]. The mechanistic insights gained from these reductionist approaches then guide rational combination studies with therapeutic partners like TRAIL, bortezomib, or pathway-specific inhibitors [4] [3]. Promising combinations advance to in vivo validation using xenograft or orthotopic models that incorporate tumor microenvironment influences, with final integration of all data streams yielding a comprehensive mechanistic understanding of this compound's actions [4] [2]. This iterative workflow ensures that therapeutic hypotheses are rigorously tested at multiple biological complexity levels, maximizing translational relevance.
The comprehensive mechanistic profiling of this compound reveals a multifaceted agent that simultaneously targets survival pathways while sensitizing cancer cells to apoptotic stimuli through JNK-mediated DR5 upregulation. This dual functionality provides a strong rationale for its continued development in combination regimens, particularly with TRAIL-based approaches and established targeted therapies. The consistent demonstration of efficacy across diverse hematological malignancies and solid tumors, coupled with favorable pharmacokinetic properties including oral bioavailability and brain penetration, positions this compound as a promising candidate for addressing challenging clinical scenarios including metastatic disease and therapy-resistant malignancies [2].
Perifosine is an alkylphospholipid that inhibits the AKT pathway, which is crucial for cancer cell survival and proliferation. The proposed mechanism for its anti-telomerase activity is outlined below.
The core mechanism involves this compound's inhibition of AKT phosphorylation, which disrupts telomerase function. AKT normally phosphorylates the telomerase reverse transcriptase (TERT) subunit at specific residues (S227 and S824), which is critical for proper nuclear localization and assembly of the telomerase holoenzyme [1]. By preventing AKT activation, this compound indirectly inhibits telomerase activity, leading to progressive telomere shortening and ultimately, cancer cell death [1] [2].
The anti-telomerase effects of this compound have been demonstrated across various experimental models, from cell lines to human patient samples.
A broad panel of cancer cell lines was treated with clinically achievable doses of this compound (1.84 µM and 4.6 µM) over extended periods [1].
Table 1: Summary of In Vitro this compound Effects on Cancer Cell Lines
| Experimental Finding | Key Result | Research Significance |
|---|---|---|
| Telomere Shortening [1] | 12 out of 20 cell lines showed shortening after 20 population doublings (PD). | Effect was telomerase-dependent; no acceleration of shortening in telomerase-negative fibroblasts. |
| Telomerase Activity Inhibition [1] | Reduced enzymatic activity observed in most, but not all, cell lines tested. | Confirms mechanistic link to telomerase, though heterogeneity in response exists. |
| Reduced Colony Formation [1] | Long-term pre-treatment (70 PD) significantly reduced soft agar colonies in HeLa cells. | Suggests that telomere shortening impacts cancer cell replicative potential and tumorigenicity. |
Evidence from xenograft models and human clinical samples further supports its biological activity, though therapeutic efficacy has been limited.
Table 2: In Vivo and Clinical Evidence for this compound's Anti-Telomerase Effect
| Model System | Key Finding | Clinical/Experimental Context |
|---|---|---|
| Breast Cancer Xenograft [1] | Reduced primary tumor size; telomeres in recurrent/metastatic tumors were shorter than in primary tumors in treated group. | Suggests telomerase inhibition in vivo, but longer treatment may be needed for significant metastatic burden reduction. |
| CLL Patient Samples [1] | Telomerase activity reduced in 4 of 6 patients; shortening of the shortest telomeres in 2 patients treated for 4-6 months. | Direct evidence of anti-telomerase activity and telomere shortening in humans from a Phase II trial. |
For researchers seeking to replicate or build upon these findings, here are the core methodologies from the key study.
This protocol was used to assess the long-term impact of this compound on telomere dynamics [1].
This methodology details how telomere changes were evaluated in clinical trial samples from CLL patients [1].
Despite promising mechanistic data, this compound's clinical development has been challenging. Phase III trials in colorectal cancer and multiple myeloma were discontinued due to lack of efficacy [3]. However, this body of research provides a compelling proof-of-concept:
The tables below summarize the quantitative changes in proteins and post-translational modification sites in SK-N-AS neuroblastoma cells after treatment with 10 µM perifosine for 16 hours.
Table 1: Global Proteome and Acetylome Changes [1]
| Analysis Type | Proteins/Sites Identified | Proteins/Sites Quantified | Up-regulated | Down-regulated | Regulation Threshold |
|---|---|---|---|---|---|
| Proteome | 6,731 proteins | 5,880 proteins | 124 proteins | 92 proteins | >1.5 (up), <0.67 (down) |
| Acetylome | Information not specified | 3,415 lysine acetylation sites | Information not specified | Information not specified | >1.5 (up), <0.67 (down) |
Table 2: Ubiquitylome Analysis and PTM Crosstalk [2] [3] [4]
| Analysis Type | Sites & Proteins Quantified | Key Findings |
|---|---|---|
| Ubiquitylome | 3,935 ubiquitination sites on 1,658 proteins | Involvement in binding, catalytic activity, and pathways like non-homologous end-joining and Ras signaling. |
| PTM Crosstalk | 607 lysine sites found to be modified by both ubiquitination and acetylation. | 14 proteins with significant changes (1.5-fold) in both modifications were identified as potential key targets. |
The following methodologies are critical for replicating the proteomic, acetylomic, and ubiquitylomic analyses.
1. Cell Culture and Treatment [1] [2] [3]
2. SILAC Labeling and Protein Preparation [1] [2] [3]
3. Affinity Enrichment for PTM Analysis [1] [2] [3]
4. LC-MS/MS Analysis and Data Processing [1] [2] [3]
The vast datasets generated by MS are interpreted through a series of bioinformatic analyses.
The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the biological pathways impacted by this compound treatment.
Experimental workflow for this compound omics analysis.
Key pathways and processes modulated by this compound in neuroblastoma.
The multi-omics studies reveal that this compound's mechanism is highly pleiotropic.
The loading dose followed by daily maintenance was a standard strategy to rapidly achieve effective plasma concentrations while managing gastrointestinal toxicity [1]. The table below details the dosing regimen established in a Phase I study [1].
Table 1: Phase I Loading and Maintenance Dose Protocol (28-Day Cycles)
| Dose Level | Initial Cycle (Loading Dose) | Subsequent Cycles (Loading Dose) | Daily Maintenance Dose (Days 2-21) |
|---|---|---|---|
| Level 1 | 300 mg (Day 1) | Reduced to 100 mg (Day 1) | 50 mg |
| Level 2 | 600 mg (Day 1) | Reduced to 200 mg (Day 1) | 100 mg |
| Level 3 (Recommended Phase II Dose) | 900 mg (Day 1) Divided: 450 mg administered 6 hours apart | Reduced to 300 mg (Day 1) | 150 mg | | Level 4 | 1200 mg (Day 1) | Reduced to 400 mg (Day 1) | 200 mg | | Level 5 | 1500 mg (Day 1) | Reduced to 1000 mg (Day 1) | 250 mg |
For acute leukemia studies, a modified schedule was used, featuring a larger loading dose on the first day [2].
Table 2: Alternative Protocol for Hematologic Malignancies
| Parameter | Details |
|---|---|
| Loading Dose | 150 mg orally every 6 hours on Day 1 only (total daily dose 600 mg) [2]. |
| Maintenance Dose | 100 mg orally once daily, continuously starting from Day 2 [2]. |
| Cycle Duration | 28-day cycles [2]. |
Perifosine is an alkylphospholipid that acts as an allosteric inhibitor of the serine/threonine kinase AKT, a key node in the PI3K/AKT/mTOR pathway [3]. Its mechanism is distinct from ATP-competitive inhibitors.
The diagram below illustrates how this compound integrates into the cell membrane and inhibits AKT activation.
As shown in the pathway, this compound integrates into the plasma membrane and targets the pleckstrin homology (PH) domain of AKT. This prevents AKT's translocation to the membrane, a step essential for its phosphorylation and full activation, thereby inhibiting the downstream pro-survival signals [3] [4].
Although clinical development was discontinued, this compound remains a valuable tool in preclinical research, particularly in combination therapy studies.
Table 3: Examples of Preclinical Combination Protocols
| Combination Therapy | Cancer Model | Key Experimental Findings | Reference |
|---|---|---|---|
| Temozolomide (TMZ) | Glioblastoma (in vitro & in vivo) | Synergistically decreased cell viability, inhibited DNA repair (↓BRCA1), induced DNA damage, and triggered caspase-dependent apoptosis. | [5] |
| Radiotherapy | Prostate Cancer (in vitro & in vivo) | Enhanced radiosensitivity, increased apoptosis, inhibited clonogenic survival, and delayed xenograft tumor growth. | [6] |
| UCN-01 | Acute Leukemias (Clinical Phase I) | Combination determined to be safe but lacked clinical efficacy, potentially due to insufficient Akt inhibition in vivo. | [2] |
The established clinical protocol for this compound uses a loading dose of 900 mg (divided) on day 1, followed by a 150 mg daily maintenance dose from days 2 to 21, with a one-week break in a 28-day cycle [1]. This schedule was designed to achieve target plasma concentrations while managing GI toxicity.
This compound (chemical name: octadecyl-(1,1-dimethyl-4-piperidylio)phosphate) is a synthetic alkylphospholipid that represents a novel class of targeted anticancer agents. As an oral Akt inhibitor, this compound primarily functions by modulating cellular membranes and inhibiting key signal transduction pathways, particularly the PI3K/Akt/mTOR cascade, which is frequently dysregulated in numerous cancers. Unlike traditional chemotherapeutic agents, this compound targets cell membranes rather than DNA, giving it a unique mechanism of action and toxicity profile. [1] [2]
The PI3K/Akt/mTOR pathway serves as a critical signaling nexus in cancer, with Akt acting as a central regulator of tumor cell proliferation, survival, metabolism, and therapy resistance. This compound belongs to the class of PH domain competitors that inhibit Akt activation by preventing its translocation to the cell membrane, a step essential for its phosphorylation and activation. This mechanism distinguishes it from other Akt inhibitor classes, including allosteric inhibitors (MK-2206) and ATP-competitive agents (AZD5363, ipatasertib). [3] this compound has demonstrated particular promise in targeting P-glycoprotein (P-gp)-overexpressing drug-resistant cancer populations, which play a crucial role in tumor recurrence and therapeutic resistance. [4]
Table 1: Summary of this compound IC₅₀ Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Experimental Conditions | Citation |
|---|---|---|---|---|
| Multiple Myeloma Cell Lines | Multiple Myeloma | 1.5-15 μM | 48-hour treatment | [5] |
| MM.1S | Multiple Myeloma (Dex-sensitive) | ~3.5 μM | 48-hour MTT assay | [5] |
| MM.1R | Multiple Myeloma (Dex-resistant) | ~5.0 μM | 48-hour MTT assay | [5] |
| RPMI8226 | Multiple Myeloma | ~6.0 μM | 48-hour MTT assay | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~5.0 μM | 72-hour viability assay | [6] |
| A549 | Non-Small Cell Lung Cancer | ~8.0 μM | 72-hour viability assay | [6] |
| HCC827 | Non-Small Cell Lung Cancer | ~6.5 μM | 72-hour viability assay | [6] |
| A549/EpoB40 | Paclitaxel-resistant NSCLC | 15-20 μM | 72-hour viability assay | [6] |
| K562 | Chronic Myelogenous Leukemia | >20 μM | 48-hour MTT assay | [7] |
| Kasumi-1 | Acute Myeloid Leukemia | ~8.0 μM | 48-hour MTT assay | [7] |
| HL-60 | Acute Myeloid Leukemia | ~7.5 μM | 48-hour MTT assay | [7] |
Table 2: Comparison of this compound Sensitivity in Hematological Malignancies
| Cell Line Type | Sensitivity Classification | Key Characteristics | Proposed Resistance Mechanisms |
|---|---|---|---|
| AML Cell Lines (Kasumi-1, HL-60) | Sensitive | IC₅₀: 7.5-8.0 μM; Significant apoptosis induction | N/A |
| Multiple Myeloma Cell Lines (MM.1S, MM.1R, RPMI8226) | Sensitive | IC₅₀: 3.5-6.0 μM; Works in drug-resistant models | Minimal cross-resistance with conventional agents |
| CML Cell Lines (K562, K562/G) | Resistant | IC₅₀: >20 μM; Limited apoptosis despite treatment | Protective autophagy and ATG5 upregulation |
| P-gp-overexpressing Resistant Cells (MCF-7/ADR, KBV20C) | Highly Sensitive to Low-Dose | Selective sensitization at low doses (5-10 μM) | G2 arrest and autophagy induction |
The variability in this compound sensitivity across different cancer types underscores the importance of cancer subtype classification when designing experiments. Particularly noteworthy is the selective sensitivity of P-gp-overexpressing resistant cancer cells to low-dose this compound (5-10 μM), which contrasts with the relative resistance of non-P-gp-overexpressing cells to the same dose range. This selective activity suggests this compound may be particularly valuable in targeting resistant cancer populations within heterogeneous tumors. [4]
Materials Required:
Procedure:
For more specific assessment of proliferation effects, DNA synthesis measurement via [³H]-thymidine incorporation provides complementary data:
The diagram illustrates this compound's multifaceted mechanism of action, which involves both membrane targeting and intracellular signaling modulation. Key aspects include:
Several technical factors significantly influence the reliability and reproducibility of this compound IC₅₀ determinations:
This compound represents a promising targeted agent with a unique mechanism of action focusing on membrane modulation and Akt pathway inhibition. The compiled IC₅₀ data reveals a spectrum of sensitivity across different cancer types, with particular efficacy in hematological malignancies like multiple myeloma and specific solid tumors including NSCLC. The selective activity against P-gp-overexpressing resistant cells at low doses (5-10 μM) provides a compelling rationale for its development as a strategy to combat therapy-resistant tumor populations. [4]
TNF-Related Apoptosis-Inducing Ligand (TRAIL) has emerged as a promising anticancer agent due to its unique ability to induce apoptosis selectively in cancer cells while sparing normal cells. Despite this therapeutic potential, many cancers develop resistance to TRAIL monotherapy through various mechanisms, including downregulation of death receptors and upregulation of anti-apoptotic proteins. To overcome this resistance, combination strategies have been explored, with Akt pathway inhibition representing a particularly promising approach. Perifosine, an oral alkylphospholipid that inhibits Akt membrane translocation and phosphorylation, has demonstrated remarkable synergy with TRAIL across diverse cancer types. This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating this combination therapy, supported by extensive preclinical data demonstrating its efficacy in both hematological malignancies and solid tumors.
The synergistic relationship between this compound and TRAIL represents a novel strategy for overcoming apoptotic resistance in cancer cells. By simultaneously modulating multiple components of the apoptotic pathway, this combination therapy effectively sensitizes even treatment-resistant cancers to cell death induction. The following document details the molecular mechanisms underlying this synergy, provides quantitative data across various cancer models, and offers step-by-step protocols for evaluating the efficacy of this combination in both in vitro and in vivo settings.
The synergistic apoptosis induction observed with this compound and TRAIL combination therapy results from coordinated effects on multiple components of the cell death machinery. This compound exerts its effects through dual mechanisms that prime cancer cells for TRAIL-mediated apoptosis. First, it dephosphorylates Akt at Ser473, thereby inhibiting the PI3K/Akt signaling pathway that promotes cell survival and chemo resistance. Second, this compound modulates key regulators of the extrinsic apoptotic pathway by upregulating TRAIL death receptors while downregulating anti-apoptotic proteins [1] [2].
The specific molecular events include:
Death Receptor Upregulation: this compound induces significant increase in cell surface expression of DR4 (TRAIL-R1) and DR5 (TRAIL-R2) death receptors across various cancer types, including acute myelogenous leukemia, multiple myeloma, and head and neck squamous cell carcinoma [3] [4] [5]. This enhancement of death receptor expression occurs rapidly, within 2 hours of this compound exposure, and is mediated through a JNK-dependent pathway that activates c-Jun transcription factor [5].
Anti-apoptotic Protein Suppression: this compound downregulates key cellular inhibitors of apoptosis, including cellular FLICE-inhibitory protein (c-FLIP) and X-linked Inhibitor of Apoptosis Protein (XIAP) [1]. c-FLIP is a critical regulator that inhibits caspase-8 activation at the Death-Inducing Signaling Complex (DISC), while XIAP directly binds and inhibits effector caspases.
Reactive Oxygen Species (ROS) Signaling: this compound generates reactive oxygen species that activate a PKCα/JNK2/c-Jun signaling cascade, ultimately driving DR5 transcription and expression [1] [5]. This pathway can be inhibited by antioxidants such as N-acetylcysteine.
The following diagram illustrates the key molecular mechanisms through which this compound sensitizes cancer cells to TRAIL-induced apoptosis:
Figure 1: Molecular Mechanisms of this compound and TRAIL Synergy. This compound modulates multiple components of the apoptotic pathway, including death receptor upregulation via ROS/JNK signaling and suppression of anti-apoptotic proteins through Akt inhibition. These coordinated effects sensitize cancer cells to TRAIL-induced apoptosis.
The combination of this compound and TRAIL has demonstrated significant synergistic effects across diverse cancer models, with enhanced apoptosis induction and suppression of clonogenic survival. The tables below summarize key quantitative findings from preclinical studies.
Table 1: Synergistic Apoptosis Induction by this compound and TRAIL Combination
| Cancer Type | Cell Line/Model | Apoptosis (% of Cells) | Combination Index (CI) | References |
|---|---|---|---|---|
| Acute Myelogenous Leukemia | THP-1 | 90-95% (vs. 50% with this compound alone) | 0.15-0.37 (strong synergy) | [1] [2] |
| Multiple Myeloma | MM.1S | 91% (vs. 50% with this compound alone) | Not specified | [3] [4] |
| Head and Neck Squamous Cell Carcinoma | M4e | ~60% (vs. ~20% with single agents) | Not specified | [5] |
| Prostate Cancer | LNCaP | Significant increase vs. single agents | Not specified | [6] |
| Glioblastoma | U87MG | Significant enhancement vs. single agents | ZIP synergy score: 20.349 ± 1.92 | [7] |
Table 2: Molecular Effects of this compound Treatment in Cancer Cells
| Molecular Parameter | Effect of this compound | Time Frame | Functional Consequence | References |
|---|---|---|---|---|
| DR5 cell surface expression | 2-3 fold increase | 2-6 hours | Enhanced TRAIL binding and DISC formation | [1] [3] [5] |
| Akt phosphorylation (Ser473) | Significant reduction | 4-24 hours | Loss of pro-survival signaling | [1] [8] |
| c-FLIP expression | Marked downregulation | 12-24 hours | Enhanced caspase-8 activation | [1] [4] |
| XIAP expression | Significant reduction | 12-24 hours | Reduced caspase inhibition | [1] |
| JNK phosphorylation | Increased activation | 2-6 hours | DR5 transcriptional upregulation | [1] [5] |
A critical advantage of the this compound and TRAIL combination is its selective toxicity toward malignant cells while sparing normal counterparts. In studies using primary acute myelogenous leukemia (AML) samples, this compound combined with TRAIL induced 55-60% apoptosis in immature AML blasts (CD34+, CD38Low/Neg, CD123+) enriched for putative leukemic stem cells. The combination treatment significantly reduced the clonogenic activity of CD34+ cells from AML patients with constitutive Akt activation. Importantly, CD34+ cells from healthy donors remained resistant to the combination treatment, demonstrating a favorable therapeutic window [1] [2]. This selective cytotoxicity toward malignant cells while sparing normal hematopoietic stem cells underscores the potential clinical utility of this combination approach.
Materials: this compound (stock solution: 10 mM in DMSO), recombinant human TRAIL (stock solution: 100 μg/mL in sterile PBS), cell culture medium appropriate for specific cell lines, fetal bovine serum (FBS), phosphate-buffered saline (PBS), trypsin-EDTA solution.
Cell Culture: Maintain cancer cell lines in appropriate medium (RPMI 1640 for hematopoietic cells, DMEM/F12 for solid tumor cells) supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere. For primary AML cells, use RPMI 1640 supplemented with 20% FBS [1].
Treatment Protocol:
Annexin V/Propidium Iodide Staining:
Caspase Activity Assay:
Cell Surface Receptor Staining:
RNA Analysis of Death Receptors:
Whole Cell Lysate Preparation:
Subcellular Fractionation (for Akt localization studies):
Dose Optimization: Perform preliminary dose-response curves for each cell line to determine appropriate this compound concentrations. Use concentrations below IC₅₀ (typically 0.5-5 μM) for combination studies to minimize non-specific toxicity while still achieving molecular effects [1]. TRAIL concentrations typically range from 10-100 ng/mL.
Treatment Sequencing: While simultaneous administration often shows synergy, some models demonstrate enhanced efficacy with This compound pre-treatment for 2-6 hours before TRAIL addition. This allows time for death receptor upregulation before TRAIL exposure [1] [4].
Cell Density Effects: Maintain consistent cell densities across experiments, as confluence can affect death receptor expression and susceptibility to TRAIL. Optimal densities are typically 50-70% confluence at treatment initiation.
Variable TRAIL Sensitivity: If cells show minimal response to TRAIL alone, verify death receptor expression by flow cytometry and consider alternative sensitization strategies beyond this compound, such as histone deacetylase inhibitors [1].
Inconsistent this compound Effects: Ensure fresh preparation of this compound solutions and consistent DMSO concentrations across treatments (keep ≤0.1% final concentration). Verify Akt inhibition and DR5 upregulation in each experiment to confirm target engagement.
High Background Apoptosis in Controls: Optimize serum lots and reduce mechanical manipulation of cells. Use early passage cells and minimize time between harvesting and analysis for apoptosis assays.
Weak Western Blot Signals for Phospho-Proteins: Process samples quickly with adequate phosphatase inhibitors. Use fresh ECL reagents and optimize antibody concentrations. Consider longer exposure times for low-abundance phospho-proteins.
The combination of this compound and TRAIL represents a promising therapeutic approach that effectively overcomes multiple mechanisms of apoptotic resistance in cancer cells. Through its coordinated effects on death receptor expression, anti-apoptotic protein downregulation, and Akt pathway inhibition, this combination achieves synergistic induction of apoptosis across diverse cancer types while demonstrating selective toxicity toward malignant versus normal cells. The protocols detailed in this application note provide researchers with comprehensive methodologies for investigating this combination therapy in both in vitro and in vivo settings, including detailed approaches for assessing apoptosis, molecular mechanisms, and treatment efficacy. As research in this area advances, further refinement of dosing schedules and patient selection criteria based on Akt activation status will help maximize the clinical potential of this promising combination strategy.
The core mechanism of Perifosine involves inhibiting the AKT signaling pathway, a key driver in neuroblastoma cell survival. The diagram below illustrates this mechanism and the typical in vivo experiment workflow.
Choosing the right cell line is crucial as it models different genetic profiles found in high-risk patients. The table below summarizes commonly used and well-characterized neuroblastoma cell lines.
| Cell Line | MYCN Amplification | 1pLOH | TP53 Status | ALK Status | Key Genetic Features |
|---|---|---|---|---|---|
| SK-N-AS (AS) [1] | - | + | Δexon9 Mutation [1] | Wt [1] | Often used for proteome/acetylome studies [2] |
| NGP [1] | + | - | Wt [1] | Wt [1] | Represents MYCN-amplified disease |
| SK-N-BE2 (BE2) [1] | + | + | C135F Mutation [1] | Wt [1] | Model for multi-drug resistance |
| SMS-KCNR (KCNR) [1] | + | + | Wt (No mutation noted) [1] | R1275Q Mutation [1] | Harbors a common ALK activation mutation |
| CLB-BAR [3] | + (Amplified) | Information Missing | Information Missing | ALK Amplified & Exon 4-11 Deletion [3] | Constitutively active ALK |
| CLB-GE [3] | + (Amplified) | Information Missing | Information Missing | ALK Amplified & F1174V Mutation [3] | Another model for aggressive ALK-driven disease |
| IMR-32 [3] | + (Amplified) | 1p Deletion [3] | Information Missing | No mutation, but exon 3/4 amplification [3] | Classic MYCN-amplified model |
The efficacy of this compound has been demonstrated across various xenograft models. The table below quantifies its impact on tumor growth and animal survival.
| Cell Line | Dosing Regimen | Key In Vivo Findings | Molecular Effects in Tumors |
|---|---|---|---|
| SK-N-AS [1] | 30 mg/kg/d, oral gavage, daily [1] | Tumor Regression; Median survival: Untreated 13 days vs. Treated not reached [1] | ↓ AKT phosphorylation; ↑ Cleaved Caspase-3 [1] |
| NGP [1] | 30 mg/kg/d, oral gavage, daily [1] | Slower Tumor Growth; Median survival: Untreated 22 days vs. Treated not reached [1] | ↓ AKT phosphorylation; ↑ Cleaved Caspase-3 [1] |
| SK-N-BE2 [1] | 30 mg/kg/d, oral gavage, daily [1] | Tumor Growth Inhibition; Median survival: Untreated 24 days vs. Treated not reached [1] | ↓ AKT phosphorylation; ↑ Cleaved Caspase-3 [1] |
| SMS-KCNR [1] | 30 mg/kg/d, oral gavage, daily [1] | Slower Tumor Growth; Median survival: Untreated 18 days vs. Treated not reached [1] | ↓ AKT phosphorylation; ↑ Cleaved Caspase-3 [1] |
| Plasma Level (Human) [4] | 100-300 mg loading, 50-150 mg daily maintenance (oral) | Achieved mean plasma concentration of ~27.5 μM [4] | Not Applicable (Clinical trial) |
Before proceeding to in vivo studies, confirm this compound's activity on your chosen cell lines in vitro.
This compound (KRX-0401) represents a pioneering orally bioavailable alkylphospholipid that functions as an allosteric Akt inhibitor with particular relevance for investigating therapeutic approaches to brain metastases. Brain metastases remain a devastating complication of advanced cancer, with 20-40% of all cancer patients eventually developing central nervous system involvement, yet most chemotherapeutic agents demonstrate limited blood-brain barrier (BBB) penetration [1]. This compound has emerged as a promising candidate in this challenging therapeutic area due to its unique property of achieving effective concentrations in brain tissue following oral administration, distinguishing it from many other targeted therapies [1]. The drug's primary mechanism involves binding to the pleckstrin homology domain of Akt, thereby preventing its membrane translocation and subsequent phosphorylation/activation [1] [2]. This targeted action against the PI3K/Akt signaling pathway is particularly relevant in brain metastases, as constitutive Akt activation has been demonstrated to enhance tumor cell invasiveness and promote epithelial-to-mesenchymal transition through regulation of matrix metalloproteinases [1].
The translational significance of this compound in neuro-oncology research is further underscored by its broad activity across multiple cancer types that commonly metastasize to the brain, including lung, breast, and colorectal cancers, as well as hematological malignancies [1] [3] [4]. Research has demonstrated that this compound not only achieves therapeutic concentrations in brain tissue but remains localized for extended periods, enabling sustained target inhibition [1]. Furthermore, its favorable toxicity profile in preclinical models and manageable gastrointestinal side effects in clinical trials position it as an attractive candidate for combination regimens [3] [2]. These properties have stimulated extensive investigation into this compound's potential against brain metastases using various murine models that recapitulate the challenging microenvironment of central nervous system malignancies.
Table 1: Key Properties of this compound
| Property | Description | Research Significance |
|---|---|---|
| Chemical Class | Alkylphospholipid | Unique membrane-targeting mechanism区别于 traditional kinase inhibitors |
| Primary Target | Akt pleckstrin homology (PH) domain | Prevents membrane translocation and activation of all Akt isoforms |
| Administration | Oral bioavailability | Facilitates chronic dosing in murine studies and potential clinical translation |
| BBB Penetration | Demonstrated in multiple murine models and non-human primates | Critical for brain metastasis applications where BBB often limits efficacy |
| IC50 Value | 4.7 μM against Akt [5] | Reference point for in vitro concentration selection |
| Solubility | ≥5.94 mg/mL in H2O with ultrasonic; insoluble in DMSO [5] | Important consideration for in vivo formulation |
This compound exerts its antitumor effects through multiple interconnected mechanisms centered on its capacity to inhibit Akt activation. By binding to the pleckstrin homology domain, this compound disrupts the recruitment of Akt to the plasma membrane, where its full activation typically occurs through phosphorylation at two key residues (T308 and S473) [1] [2]. This membrane-targeting mechanism represents a distinctive approach to Akt pathway inhibition compared to ATP-competitive inhibitors. Beyond this primary mechanism, this compound has been shown to modulate additional signaling pathways and cellular processes, including induction of death receptors DR4 and DR5, increased c-Jun NH₂-terminal kinase (JNK) and c-Jun levels, and promotion of cell cycle arrest via p21 induction [2]. These pleiotropic effects contribute to its efficacy across diverse cancer types and its potential for synergistic combinations with conventional chemotherapeutics and other targeted agents.
The following diagram illustrates this compound's position within the broader PI3K/Akt/mTOR signaling network and its relationship to key cellular processes relevant to brain metastasis:
Figure 1: PI3K/Akt/mTOR Signaling Pathway and this compound Mechanism
The central position of Akt within this critical oncogenic signaling network explains the broad antitumor activity of this compound across diverse cancer types. In the context of brain metastases, this pathway assumes even greater importance due to its roles in regulating cellular survival under stressful microenvironments, promoting angiogenesis, and enhancing invasive potential—all critical attributes for successful central nervous system colonization and outgrowth [1] [6]. The diagram highlights how this compound's unique mechanism of preventing Akt membrane recruitment represents an early intervention point in the cascade, potentially leading to more comprehensive pathway suppression compared to downstream inhibitors.
Appropriate in vitro models constitute the foundation for investigating this compound's potential against brain-metastatic cancers. For brain metastasis research, several well-characterized cell lines have demonstrated utility, including DU 145 (prostate cancer brain metastasis), NCI-H1915 (lung cancer brain metastasis), and various neuroblastoma lines (AS, NGP, BE2, KCNR) [1] [3]. These should be maintained according to standard protocols from authenticated sources, with regular mycoplasma testing using commercially available detection kits [1]. For this compound preparation, a stock solution should be prepared by dissolving the compound in dimethyl sulfoxide at a concentration of 10-50 mM, with subsequent working concentrations prepared in cell culture media, ensuring the final DMSO concentration does not exceed 0.1% to maintain cell viability [1]. For in vivo administration, this compound should be dissolved directly in physiological saline [1].
The assessment of this compound's effects on cancer cell viability follows standardized approaches that enable cross-study comparisons:
This protocol has demonstrated consistent IC₅₀ values for this compound ranging from approximately 5-70 μM across various cancer cell types, reflecting differential sensitivity potentially linked to basal Akt pathway activation levels [4].
To confirm target engagement and elucidate downstream mechanistic events, the following experimental approaches are recommended:
These mechanistic studies have consistently demonstrated that this compound treatment decreases Akt phosphorylation, increases caspase cleavage, and induces cell cycle arrest, confirming its proposed mechanism of action [1] [3] [7].
The development of clinically relevant animal models is crucial for evaluating this compound's potential against brain metastases. Two primary approaches have been successfully employed:
Intracranial Injection Model: This approach directly implants tumor cells into the brain parenchyma, creating a highly reproducible model that reliably recapitulates the brain microenvironment [1] [8]. The protocol involves:
Intracardiac Injection Model: This approach models the hematogenous dissemination route authentic to human brain metastases by injecting tumor cells into the left cardiac ventricle [9]. Cells subsequently circulate and form metastases in various organs, including the brain, providing a model that captures the full metastatic cascade.
The intracranial model offers greater reproducibility for therapeutic studies, while the intracardiac model better recapitulates the complete metastatic process, including blood-brain barrier crossing. For this compound research, both have demonstrated utility, with the intracranial model being more commonly employed for initial efficacy assessment [1] [9].
Optimized dosing protocols for this compound in murine brain metastasis models have been established through systematic investigation:
This dosing strategy has demonstrated significant survival prolongation in multiple orthotopic brain metastasis models, with the loading dose rapidly achieving therapeutic concentrations and maintenance dosing sustaining effective drug exposure [1].
Comprehensive endpoint analysis is essential for fully characterizing this compound's efficacy in brain metastasis models:
These analyses have consistently demonstrated that this compound achieves therapeutic concentrations in brain tissue, significantly modulates Akt signaling, and produces substantial survival benefits in multiple brain metastasis models [1] [3].
Table 2: Summary of this compound Efficacy in Preclinical Brain Metastasis Models
| Cancer Type | Model System | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Lung Cancer Brain Metastasis | NCI-H1915 orthotopic model | Loading: 180 mg/kg; Maintenance: 45 mg/kg (5-days-on/2-days-off) | Complete tumor regression; Significant survival prolongation | [1] |
| Prostate Cancer Brain Metastasis | DU 145 orthotopic model | Loading: 180 mg/kg; Maintenance: 45 mg/kg (5-days-on/2-days-off) | Significant survival prolongation; Reduced tumor growth | [1] |
| Neuroblastoma | AS, NGP, BE2, KCNR xenografts | 20 mg/kg daily oral administration | Tumor regression (AS); Growth inhibition (BE2); Slower growth (NGP, KCNR); Significant survival benefit | [3] |
| Glioblastoma | U87MG xenograft with TMZ combination | 30 mg/kg + TMZ 50 mg/kg | Synergistic tumor growth inhibition; Enhanced DNA damage; Increased apoptosis | [7] |
| Non-Small Cell Lung Cancer | A549 xenograft with paclitaxel combination | 10 mg/kg metronomic + paclitaxel 10 mg/kg | 64% tumor growth inhibition; Significant survival extension; Reduced Ki67+ cells | [4] |
The consistent efficacy demonstrated across diverse brain metastasis models underscores this compound's potential as a broad-spectrum agent for central nervous system malignancies. The complete regression observed in the NCI-H1915 lung cancer brain metastasis model is particularly noteworthy, as this degree of response is rarely achieved in preclinical brain tumor models [1]. Similarly, the significant survival benefits observed in neuroblastoma and prostate cancer brain metastasis models, coupled with demonstrated synergy with conventional chemotherapies, provide a strong rationale for continued investigation of this compound in these challenging clinical contexts [1] [3].
Table 3: Biomarker Changes Following this compound Treatment
| Biomarker Category | Specific Marker | Change with this compound | Experimental Context | Reference |
|---|---|---|---|---|
| Akt Pathway | p-Akt (S473) | Decreased | Multiple cell lines and xenograft models | [1] [3] |
| Akt Pathway | Membrane Akt localization | Reduced | In vitro assays | [1] [2] |
| Apoptosis | Caspase-3/7 activity | Increased | Neuroblastoma models | [3] |
| Apoptosis | Cleaved PARP | Increased | Glioblastoma and NSCLC models | [4] [7] |
| DNA Damage | γH2AX | Increased (particularly with TMZ combination) | Glioblastoma models | [7] |
| DNA Repair | BRCA1 expression | Decreased | Glioblastoma models | [7] |
| Proliferation | Ki67 | Decreased | NSCLC and neuroblastoma xenografts | [3] [4] |
| Cell Cycle | Sub-G1 population | Increased | Multiple cancer cell lines | [3] [5] |
The biomarker data consistently demonstrate target engagement (reduced Akt phosphorylation) and functional consequences (increased apoptosis, decreased proliferation) across multiple model systems. Particularly intriguing is the recent finding that this compound downregulates BRCA1 expression, providing a mechanistic basis for its observed synergy with DNA-damaging agents like temozolomide in glioblastoma models [7]. This effect on DNA repair pathways expands this compound's potential applications beyond pure Akt pathway inhibition and suggests utility in combination regimens with genotoxic therapies.
The following diagram illustrates a comprehensive workflow for evaluating this compound in brain metastasis models:
Figure 2: Experimental Workflow for this compound Evaluation in Brain Metastasis Models
When designing studies to evaluate this compound in brain metastasis models, several key considerations will enhance the translational potential of the findings:
These design considerations are informed by accumulated preclinical experience with this compound and reflect lessons learned from both successful and suboptimal study approaches in the literature.
The compelling preclinical data generated with this compound in brain metastasis models supports several promising translational applications:
These applications build upon the solid foundation of preclinical evidence and address key challenges in the therapeutic management of brain metastases, particularly the dual obstacles of blood-brain barrier penetration and tumor microenvironment-mediated resistance.
This compound represents a promising therapeutic candidate for brain metastases based on its unique combination of properties: oral bioavailability, demonstrated blood-brain barrier penetration, well-characterized mechanism of action, and favorable preclinical efficacy across multiple models. The comprehensive protocols and data summarized in these Application Notes provide researchers with a solid foundation for investigating this compound in appropriate experimental systems and designing studies with enhanced translational potential. The consistent demonstration of synergy with conventional chemotherapies and the ability to achieve complete regression in some brain metastasis models distinguish this compound from many other targeted agents in development. As research in this area advances, increased attention to biomarker-driven patient selection and rational combination therapies will likely maximize the potential clinical benefit of this intriguing compound for patients with devastating brain metastases.
> An oral Akt inhibitor demonstrates clinically meaningful activity and a manageable safety profile in relapsed or refractory Waldenström's Macroglobulinemia, providing a novel targeted therapeutic approach.
Waldenström's Macroglobulinemia (WM) is a rare, incurable low-grade B-cell lymphoproliferative disorder characterized by bone marrow infiltration with lymphoplasmacytic cells and production of a monoclonal immunoglobulin M (IgM) protein [1] [2]. Despite therapeutic advances, disease relapse remains inevitable, creating an urgent need for novel treatment strategies targeting the molecular underpinnings of WM pathogenesis.
The phosphatidylinositol-3-kinase (PI3K)/Akt pathway represents a critical regulator of cell survival and proliferation in WM [3] [4]. Preclinical studies have demonstrated significant upregulation of pathway components in WM cells, establishing Akt inhibition as a rationally designed therapeutic approach [3]. Perifosine is a novel oral bioactive alkylphospholipid that uniquely targets the pleckstrin homology domain of Akt, preventing its translocation to the plasma membrane and subsequent activation [4] [5]. Unlike conventional kinase inhibitors that target the ATP-binding pocket, this compound's distinct mechanism potentially offers enhanced specificity and different resistance patterns.
Table 1: Study Objectives and Endpoints
| Objective Type | Specific Objective | Endpoint Measurement |
|---|---|---|
| Primary | To determine the proportion of patients achieving at least a minimal response (MR) | MR rate based on serum IgM reduction (20-49%) and improvement in bone marrow involvement [2] [6] |
| Secondary | To assess safety and tolerability | Incidence and severity of adverse events graded by NCI CTC v3.0 [2] |
| To estimate progression-free survival (PFS) | Time from treatment initiation to disease progression or death [1] [2] | |
| To evaluate event-free survival (EFS) | Time from treatment initiation to any treatment-related event [2] | |
| Exploratory | To assess in vivo inhibition of Akt signaling | Immunohistochemistry for pGSK3α/β and gene expression profiling [2] |
The phase II trial enrolled 37 patients with relapsed or refractory WM after at least one prior therapy [1] [2]. Key eligibility criteria included:
Figure 1: Clinical Trial Treatment Schema
Patients received This compound 150 mg orally daily with food in 28-day treatment cycles [2]. The study employed a two-stage design with an initial enrollment of 17 patients, expanding to 37 patients if at least 4 patients achieved minimal response in the first stage [2]. Patients with stable disease or better response after 6 cycles were permitted to continue treatment until disease progression.
Table 2: Efficacy Outcomes in WM Patients Treated with this compound (N=37)
| Response Category | Patients (n) | Patients (%) | IgM Reduction Criteria |
|---|---|---|---|
| Partial Response (PR) | 4 | 11% | ≥50% reduction [6] |
| Minimal Response (MR) | 9 | 24% | 20-49% reduction [6] |
| Stable Disease (SD) | 20 | 54% | <20% reduction to <25% increase |
| Progressive Disease | 4 | 11% | ≥25% increase |
| Clinical Benefit (PR+MR+SD) | 33 | 89% | - |
| Median Progression-Free Survival | 12.6 months | - | - |
The trial demonstrated that This compound has meaningful clinical activity in heavily pretreated WM patients, with 35% achieving at least a minimal response and an additional 54% achieving disease stabilization [1] [2]. The median progression-free survival of 12.6 months represents a clinically relevant outcome in this relapsed/refractory population [2]. Multivariate analysis identified beta-2 microglobulin >3.5 mg/dL as a significant predictor of poorer event-free survival (p=0.002) [1] [2].
Figure 2: Key Signaling Pathways in Waldenström's Macroglobulinemia
Translational studies conducted within the trial provided critical evidence for on-target Akt inhibition in WM patients:
Immunohistochemistry of bone marrow biopsies demonstrated significant reduction in phosphorylated GSK3α/β (a direct Akt substrate) in 11 patients tested during treatment compared to baseline [2]
Gene expression profiling of primary CD19+ cells from patient bone marrow aspirates (6 pretreatment, 5 during treatment) showed significant inhibition of NF-κB family genes, confirming effects on this critical survival pathway [2]
Preclinical models confirmed this compound induces caspase-8, -9 and PARP cleavage, activating both extrinsic and intrinsic apoptosis pathways [3]
This compound demonstrated a manageable safety profile with predominantly low-grade adverse events:
Gastrointestinal effects were most common (81% all grades), but were primarily grade 1-2 in severity and included nausea, vomiting, and diarrhea [1] [2]
Hematologic toxicities were infrequent, with grade 3-4 cytopenias occurring in only 13% of patients [2]
Arthritis flare was reported in 11% of patients across all grades [1]
Unlike conventional chemotherapy, this compound demonstrated limited bone marrow suppression, making it particularly suitable for combination regimens [5]
Purpose: To evaluate the direct anti-tumor effects of this compound on WM cell lines and primary patient cells.
Materials:
Procedure:
Purpose: To quantify this compound-induced apoptosis in WM cells.
Materials:
Procedure:
Purpose: To evaluate this compound-mediated inhibition of Akt signaling.
Materials:
Procedure:
The phase II trial of this compound established proof-of-concept for Akt inhibition as a valid therapeutic strategy in Waldenström's Macroglobulinemia. With demonstrated single-agent activity, a manageable safety profile, and translational evidence of target modulation, this compound represents a promising addition to the WM treatment landscape.
Future development should focus on rational combination strategies with other active agents in WM, particularly:
The favorable toxicity profile of this compound, particularly its lack of significant myelosuppression, makes it an excellent candidate for combination regimens aimed at improving depth and duration of response in this incurable disease.
| Context | Loading Dose | Maintenance Dose | Schedule & Cycle Details | Key Findings |
|---|---|---|---|---|
| Preclinical (Mouse Models) [1] | 180 mg/kg (oral, single dose) | 45 mg/kg (oral) | 5-day-on/2-day-off; Started on day 3 or 7 post-tumor inoculation. | Achieved significant survival prolongation and complete tumor regression in some orthotopic brain tumor models. |
| Clinical (Adult Solid Tumors) [2] | 900 mg (oral, Day 1), 300 mg (Cycle 2+) | 150 mg (oral, Days 2-21) | Daily dosing for 21 days, followed by 7 days off in a 28-day cycle. | Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D); sustained plasma concentrations. |
| Clinical (Pediatric CNS/Solid Tumors) [3] | Varied by BSA | 50 mg/m²/day (RP2D) | Daily dosing; intermittent weekly schedules were also tested. | MTD was not defined; 50 mg/m²/day was established as the Recommended Phase II Dose (RP2D). |
The following sections provide the methodologies used in the key studies referenced above, which you can adapt for your research.
This study provides a direct example of the 5-day-on/2-day-off schedule in a therapeutic efficacy setting.
This phase I study offers a clinical protocol for single-agent this compound, though it uses a daily schedule.
The following diagrams illustrate this compound's mechanism and a generalized experimental workflow based on the protocols.
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific aspect, such as the pharmacodynamic assays used in these studies, please feel free to ask.
This compound is a third-generation alkylphospholipid analog that has demonstrated promising anti-tumor efficacy in clinical trials for various cancers, including refractory/recurrent neuroblastoma (NB), multiple myeloma, and colorectal cancer. As an oral Akt pathway inhibitor, this compound uniquely targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation, unlike most kinase inhibitors that target the ATP-binding region [1] [2]. Despite its established role in Akt inhibition, this compound's complete mechanism of action remains incompletely understood, prompting investigations into its effects on post-translational modifications, particularly ubiquitination. Ubiquitinome analysis provides critical insights into the regulatory functions of ubiquitination, which controls protein stability, activity, and fate through proteasomal degradation and various signaling pathways [3] [4].
The integration of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the study of ubiquitinated proteomes by enabling precise quantification of changes in ubiquitination patterns in response to drug treatments. This approach allows researchers to simultaneously identify ubiquitination sites and quantify their alterations, providing systems-level insights into drug mechanisms [3] [4]. In the context of this compound treatment, ubiquitinome analysis has revealed extensive alterations in ubiquitination patterns that contribute to its anti-tumor effects through both Akt-dependent and Akt-independent mechanisms [3] [1]. These findings underscore the value of ubiquitinome profiling for comprehensively understanding drug actions and identifying novel therapeutic targets in cancer treatment.
The following diagram illustrates the comprehensive workflow for SILAC-based ubiquitinome analysis of this compound-treated cells:
Figure 1: Comprehensive Workflow for SILAC-based Ubiquitinome Analysis of this compound-treated Cells
This integrated workflow encompasses the entire process from cell culture and SILAC labeling through LC-MS/MS analysis to bioinformatic analysis and experimental validation. The SILAC labeling approach allows for accurate quantification by metabolically incorporating stable isotope-labeled amino acids into proteins during cell culture [3] [5]. Following this compound treatment, ubiquitinated peptides are specifically enriched using antibody-based methods before high-resolution LC-MS/MS analysis [3] [4]. The resulting data undergoes sophisticated bioinformatic processing to identify significantly altered ubiquitination sites and their functional associations, with key findings validated through orthogonal methods like Western blotting and co-immunoprecipitation [3]. This comprehensive approach enables researchers to obtain systems-level insights into the effects of this compound on the ubiquitinated proteome.
Cell Line and Culture Conditions: Utilize SK-N-AS neuroblastoma cells cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 2 mM/L glutamine, and sodium pyruvate. Maintain cells at 37°C in a 5% CO₂ incubator with regular passaging to ensure optimal growth and viability [3].
SILAC Media Preparation: Prepare light and heavy SILAC media using a SILAC Protein Quantitation Kit according to manufacturer instructions. For light media, use standard L-lysine and L-arginine (K0R0). For heavy media, incorporate stable isotope-labeled lysine (¹³C₆) and arginine (¹³C₆¹⁵N₄) (K6R10). Ensure complete labeling by culturing cells for at least six generations in their respective SILAC media before treatment [3] [6].
This compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Treat heavy-labeled cells with 10 μM this compound for 16 hours, while light-labeled control cells receive equivalent DMSO vehicle. Include deubiquitinase inhibitor PR-619 (50 μM) in the lysis buffer to preserve ubiquitination signatures during sample collection [3].
Protein Extraction and Digestion:
High-pH Reverse-Phase HPLC Fractionation: Separate tryptic peptides into 80 fractions using high-pH reverse-phase HPLC with an Agilent 300 Extend C18 column (5 μm particles, 4.6 mm ID, 250 mm length). This fractionation reduces sample complexity and enhances proteome coverage for subsequent ubiquitinome analysis [3].
Ubiquitinated Peptide Enrichment:
Liquid Chromatography Separation:
Mass Spectrometry Analysis:
Data Processing and Protein Identification:
SILAC Ratio Calculation: Extract heavy-to-light (H/L) ratios for identified ubiquitination sites from MaxQuant output. Normalize ratios based on total protein concentration and median ratio across all quantified peptides. Apply log₂ transformation to the normalized H/L ratios to achieve normal distribution for subsequent statistical analysis [3] [6].
Statistical Significance Assessment: Implement appropriate statistical tests to identify significantly altered ubiquitination sites. Apply two-tailed Student's t-tests with Benjamini-Hochberg correction for multiple comparisons. Set significance thresholds at fold change >1.5 and adjusted p-value <0.05. For large-scale ubiquitinome analyses with multiple replicates, employ more sophisticated statistical models that account within-protein correlation and between-sample variance [3].
Data Quality Control: Implement rigorous quality control measures including assessment of SILAC incorporation efficiency (>95%), evaluation of enrichment specificity through comparison to non-enriched samples, examination of missed cleavage rates at modified lysines, and analysis of localization probabilities for ubiquitination sites (require >0.75 probability for site inclusion) [3] [4].
Functional Enrichment Analysis: Conduct Gene Ontology (GO) analysis using the UniProt-GOA database to identify biological processes, molecular functions, and cellular compartments significantly enriched among proteins with altered ubiquitination. Perform pathway enrichment analysis using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify signaling pathways modulated by this compound treatment [3] [7].
Motif and Domain Analysis: Identify conserved amino acid motifs surrounding ubiquitination sites using the Motif-x algorithm with a significance threshold of p<1e-6. Annotate protein domains and structural features associated with regulated ubiquitination sites using the InterPro domain database. Perform protein complex analysis using the CORUM database to identify multi-protein complexes enriched for ubiquitination changes [3].
Protein-Protein Interaction Network Analysis: Construct protein-protein interaction networks using the STRING database with a confidence score threshold >0.7. Visualize networks and identify functional modules using Cytoscape software. Integrate ubiquitinome data with previously acquired proteome and acetylome data to explore cross-talk between different post-translational modifications [3].
Table 1: Key Ubiquitinome Alterations Induced by this compound Treatment in SK-N-AS Neuroblastoma Cells
| Analysis Category | Specific Findings | Number of Sites/Proteins | Functional Implications |
|---|---|---|---|
| Total Quantified Sites | Ubiquitination sites identified | 3,935 sites on 1,658 proteins | Comprehensive ubiquitinome coverage |
| Pathway Enrichment | Non-homologous end-joining, Steroid biosynthesis, Ras signaling | Multiple proteins in each pathway | Impact on DNA repair, metabolism, and oncogenic signaling |
| Ubiquitination-Acetylation Crosstalk | Sites modified by both ubiquitination and acetylation | 607 identified sites | Potential regulatory competition or coordination |
| Dual-regulated Proteins | Proteins with significant changes in both modifications | 14 proteins with >1.5-fold change | Enriched in ribosome, cell cycle, and metabolic functions |
The ubiquitinome analysis of this compound-treated neuroblastoma cells revealed that differentially ubiquitinated proteins participate in diverse cellular processes including molecular binding, catalytic activity, biological regulation, metabolic processes, and signal transduction. Pathway enrichment analysis identified significant alterations in key signaling pathways such as non-homologous end-joining, steroid biosynthesis, and Ras signaling, suggesting that this compound exerts its anti-tumor effects through modulation of these critical cellular processes [3]. Additionally, proteins with altered ubiquitination patterns were enriched in components of the ribosomal machinery, cell cycle regulators, and metabolic enzymes, indicating that this compound disrupts fundamental cellular processes essential for cancer cell survival and proliferation [3].
The integration of ubiquitinome data with previously acquired proteome and acetylome data revealed a negative correlation between changes in ubiquitination and protein abundance, consistent with ubiquitin's established role in targeting proteins for proteasomal degradation. Furthermore, researchers identified 607 lysine sites that undergo both ubiquitination and acetylation, highlighting extensive crosstalk between these modifications [3]. Among these dual-modified sites, 14 proteins exhibited significant changes in both modifications following this compound treatment, potentially representing key nodes in the cellular response to the drug. These proteins were particularly enriched in functions related to ribosomal biology, cell cycle regulation, and metabolic processes, suggesting they may be critical mediators of this compound's therapeutic effects [3].
SILAC Labeling Efficiency: Ensure >95% incorporation of heavy amino acids by assessing label incorporation through MS analysis of representative samples before proceeding with full-scale experiments. For cell lines with slow proliferation rates, consider extending the number of cell divisions in SILAC media or using specialized SILAC media formulations to achieve sufficient incorporation [3] [6].
Ubiquitinated Peptide Enrichment Specificity: Optimize antibody-to-peptide ratios and washing stringency to maximize enrichment efficiency while minimizing non-specific binding. Include control experiments without enrichment to assess specificity. Consider using alternative enrichment strategies such as ubiquitin-binding domains or diGly antibody-based approaches for validation of key findings [3] [4].
Data Quality Assessment: Implement comprehensive quality control metrics including evaluation of MS signal intensity distribution, quantification accuracy using spiked-in standards, consistency of ratios across biological replicates, and comparison to known ubiquitination sites from public databases. These measures ensure the reliability and reproducibility of the ubiquitinome data [3] [6].
Table 2: Comparison of SILAC-Based Quantitative Proteomic Methods for Ubiquitinome Analysis
| Method Parameter | Standard SILAC | Spike-in SILAC | Triple-SILAC | SPeCtRA Method |
|---|---|---|---|---|
| Quantification Basis | MS1 chromatograms | Ratio of ratios | Three-way comparison | MS2 spectral counting |
| Sample Multiplexing | 2-plex | 2-plex | 3-plex | 2-plex |
| Throughput | Moderate | Lower | Higher | High |
| Proteome Coverage | Standard | Similar to standard | Enhanced | Enhanced |
| Hands-on Time | Moderate | Higher | Moderate | Lower |
| Best Application | Simple comparisons | Limited sample availability | Complex time courses | Large sample numbers |
The integration of SILAC-based ubiquitinome analysis with pharmacological studies provides powerful mechanistic insights into drug action. In the case of this compound, this approach has revealed that the drug modulates ubiquitination of proteins involved in critical signaling pathways beyond its known Akt inhibitory activity, including DNA repair mechanisms and metabolic regulation [3]. These findings suggest potential combination therapies that could synergize with this compound by targeting complementary pathways. Furthermore, the identification of specific ubiquitination alterations associated with this compound treatment may yield predictive biomarkers for patient stratification and treatment response monitoring in clinical settings [3] [1].
The ubiquitinome profiling approach described herein can be readily adapted to investigate mechanisms of other targeted therapies and conventional chemotherapeutic agents. By comprehensively characterizing changes in the ubiquitinated proteome, researchers can identify novel drug targets, understand mechanisms of resistance, and discover biomarker signatures for treatment response. The crosstalk analysis between ubiquitination and other post-translational modifications such as acetylation further enhances our understanding of the complex regulatory networks governing cancer cell behavior and therapeutic responses [3]. These insights facilitate the development of more effective treatment strategies that simultaneously target multiple regulatory mechanisms.
For Limited Sample Availability: When working with primary patient samples or precious biological materials that cannot be metabolically labeled, adapt the protocol using spike-in SILAC approaches where heavy-labeled reference samples are mixed with non-labeled test samples after cell lysis. This modification preserves the quantitative accuracy of SILAC while enabling analysis of samples that cannot be cultured in SILAC media [5].
For Time-Course Experiments: To monitor dynamic changes in the ubiquitinome following this compound treatment, implement a triple-SILAC approach using three distinct isotopic labels (light, medium, heavy) to simultaneously analyze multiple time points. This design reduces technical variability and enables direct comparison across time points [5].
For Enhanced Proteome Coverage: In cases where depth of ubiquitinome coverage is prioritized over sample throughput, combine the SILAC quantification with extensive peptide fractionation (up to 80 fractions) prior to ubiquitinated peptide enrichment. While this significantly increases instrument time, it substantially expands the number of ubiquitination sites identified and quantified [3].
The SILAC-based ubiquitinome analysis protocol presented here provides a robust and comprehensive approach for investigating the effects of this compound on the ubiquitinated proteome. This methodology enables the quantitative identification of thousands of ubiquitination sites and reveals systems-level alterations in response to drug treatment, offering unique insights into mechanisms of drug action that complement traditional molecular approaches. The integration of these data with other omics datasets, particularly proteome and acetylome profiles, further enhances our understanding of the complex regulatory networks modulated by therapeutic interventions [3].
As cancer research increasingly focuses on targeted therapies and combination treatments, the ability to comprehensively characterize drug-induced changes in post-translational modifications becomes ever more valuable. The ubiquitinome analysis platform described here represents a powerful tool for drug mechanism elucidation, biomarker discovery, and identification of novel therapeutic targets. With appropriate adaptations, this approach can be applied to diverse biological systems and therapeutic agents, contributing significantly to the advancement of precision oncology and the development of more effective cancer treatments [3] [1].
This compound is an orally bioavailable alkylphospholipid that functions as an allosteric Akt inhibitor, targeting the pleckstrin-homology domain of Akt and thereby perturbing its membrane translocation and activation [1]. This mechanism is particularly relevant in brain tumors where the PI3K/Akt signaling pathway is frequently dysregulated, contributing to tumor survival, proliferation, and therapeutic resistance. This compound has demonstrated significant promise in preclinical models of brain metastases and primary brain tumors due to its favorable brain tumor exposure profile and ability to achieve sustained inhibition of the Akt pathway [1].
The challenge of treating brain tumors extends beyond identifying active compounds to delivering them across the blood-brain barrier (BBB) at therapeutic concentrations. Unlike many conventional chemotherapeutic agents that have limited central nervous system penetration, this compound distributes effectively into brain tumor tissue and remains localized for extended periods, enabling prolonged target engagement [1]. This property makes it particularly valuable for investigating Akt pathway inhibition in orthotopic brain tumor models that maintain the intact BBB, providing clinically relevant insights into drug distribution and efficacy.
Preclinical studies have demonstrated compelling evidence of this compound's activity against various brain tumor types. In orthotopic models established using human brain metastatic tumor cell lines (DU 145 and NCI-H1915), this compound treatment resulted in significant survival prolongation and, remarkably, complete tumor regression in the NCI-H1915 model [1]. The antitumor efficacy correlated strongly with long-term exposure to high drug concentrations at the tumor site, resulting in effective suppression of Akt signaling, reduced tumor cell proliferation, and increased apoptosis [1].
Studies in glioblastoma models have further expanded the therapeutic utility of this compound. When combined with the mTOR inhibitor CCI-779, this compound demonstrated enhanced antitumor activity in both PTEN-intact and PTEN-deficient PDGF-driven murine glioblastoma models [2]. This combination therapy resulted in decreased proliferation and increased cell death independent of PTEN status, suggesting potential applicability across molecularly heterogeneous brain tumors. The cooperative inhibition of both Akt and mTOR signaling pathways addresses the compensatory mechanisms that often limit the efficacy of single-agent targeted therapies.
Table 1: Summary of this compound Efficacy in Preclinical Brain Tumor Models
| Tumor Model | Cell Line/Type | Dosing Regimen | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Orthotopic Brain Metastasis | DU 145 (prostate cancer brain metastasis) | Loading: 180 mg/kg; Maintenance: 45 mg/kg (5-day-on/2-day-off) | Significant prolongation of survival | [1] |
| Orthotopic Brain Metastasis | NCI-H1915 (lung cancer brain metastasis) | Same as above | Complete tumor regression and significant survival prolongation | [1] |
| PDGF-driven Glioblastoma | Genetically engineered murine glioma cells | Combination with CCI-779 (mTOR inhibitor) | Decreased proliferation and increased cell death independent of PTEN status | [2] |
| Orthotopic Glioblastoma | U-87 MG (primary glioblastoma) | Variable dosing schedules | Enhanced efficacy when combined with temozolomide | [1] |
Patient-derived orthotopic xenograft (PDOX) models have emerged as essential tools in neuro-oncology research, maintaining critical tumor-stromal interactions and the blood-brain barrier physiology that significantly influence drug response [3]. These models are established through direct implantation of patient-derived brain tumor specimens into anatomically matched locations (cerebrum, cerebellum, or brainstem) in immunodeficient mice, preserving the original tumor's histopathological features, invasive phenotype, and molecular characteristics [3].
The development of a freehand surgical technique for orthotopic implantation has significantly increased the throughput of PDOX model generation. This method enables rapid and precise tumor cell injection without requiring stereotactic equipment, allowing a team of three investigators to implant 150-200 mice in approximately four hours [3]. This scalability is essential for generating sufficiently powered cohorts for preclinical therapeutic studies while maintaining the biological fidelity of the original tumors.
Table 2: Success Rates of Orthotopic Model Development by Tumor Type
| Tumor Type | Success Rate (%) | Number of Models Developed | Key Characteristics Preserved |
|---|---|---|---|
| High-Grade Glioma | 72.3% | Not specified | Histopathology, invasiveness, genetic abnormalities |
| Medulloblastoma | 64.2% | Not specified | Molecular subgroups, metastatic potential |
| ATRT | 50.0% | Not specified | Histopathological features |
| Ependymoma | 33.8% | Not specified | Location-specific biology |
| Low-Grade Glioma | 11.6% | Not specified | Histological features |
Materials Required:
Procedure:
Tumor Cell Preparation: Prepare single-cell suspensions from fresh tumor specimens or cultured cells. Adjust concentration to 1-5×10^5 cells/μL in PBS or Matrigel. Maintain cells on ice until implantation.
Animal Anesthesia and Preparation: Induce anesthesia using 1.5-2% isoflurane. Confirm surgical plane of anesthesia by absence of pedal reflex. Apply ophthalmic ointment to prevent corneal drying. Position mouse in sternal recumbency and shave the surgical site. Disinfect the skin with alternating betadine and 70% alcohol scrubs (three cycles).
Craniotomy and Tumor Cell Injection:
Post-operative Care: Monitor animals until fully recovered from anesthesia. Provide analgesic administration (buprenorphine, 0.05-0.1 mg/kg) every 8-12 hours for 48 hours post-surgery. Monitor animals daily for signs of neurological deficit or distress.
Critical Parameters for Success:
The PI3K/Akt/mTOR pathway represents one of the most frequently dysregulated signaling cascades in brain tumors, with activation observed in over 90% of glioblastoma cases [4]. This compound exerts its antitumor effects primarily through allosteric inhibition of Akt, preventing its phosphorylation and activation at both T308 and S473 residues [1]. This inhibition disrupts downstream signaling events that promote cell survival, proliferation, and metabolic adaptation in brain tumors.
The following diagram illustrates the key signaling pathways targeted by this compound in brain tumor cells:
The antitumor activity of this compound is associated with specific pharmacodynamic biomarkers that can be monitored to confirm target engagement and biological activity. Key biomarkers include:
The combination of this compound with mTOR inhibitors such as CCI-779 has been shown to enhance these pharmacodynamic effects, resulting in more complete pathway inhibition and superior antitumor activity compared to either agent alone [2]. This combination strategy is particularly relevant in PTEN-deficient brain tumors where mTOR inhibition alone may lead to compensatory Akt activation through loss of negative feedback mechanisms.
Selecting appropriate orthotopic models is critical for generating clinically relevant data when evaluating this compound. The choice should be guided by the specific research question and the molecular characteristics of the brain tumor type under investigation. For studies focusing on brain metastases, models derived from DU 145 (prostate cancer) or NCI-H1915 (lung cancer) brain metastatic cell lines are recommended, as these have demonstrated particular sensitivity to this compound treatment [1]. For primary glioblastoma research, PDGF-driven models or patient-derived xenografts with documented PI3K/Akt pathway activation are preferred.
The molecular stratification of brain tumors should inform model selection. For instance, medulloblastoma models should represent the major molecular subgroups (SHH, WNT, Group 3, and Group 4), as differential sensitivity to targeted agents like this compound across these subgroups is likely [3]. Similarly, glioblastoma models with defined genetic alterations (EGFR amplification, PTEN mutation, etc.) should be selected to identify predictive biomarkers of this compound response.
Rational combination strategies represent a promising approach to enhance the efficacy of this compound in brain tumors. Based on preclinical evidence, the following combinations show particular promise:
When evaluating combination therapies in orthotopic models, careful attention to dosing schedules and pharmacokinetic interactions is essential. Sequential administration may be necessary to achieve optimal target modulation, and dose reduction of one or both agents may be required to manage overlapping toxicities while maintaining antitumor efficacy.
The evaluation of this compound in orthotopic brain tumor models provides a robust platform for investigating Akt pathway inhibition in a clinically relevant context. The drug's favorable brain tumor distribution, combined with its potent antitumor activity in various brain tumor models, supports its continued investigation as a therapeutic agent in neuro-oncology. The application of patient-derived orthotopic xenografts that maintain the blood-brain barrier and tumor microenvironment further enhances the translational relevance of these preclinical studies.
Future research directions should focus on identifying predictive biomarkers of response to this compound, optimizing combination strategies with other targeted agents and standard therapies, and developing improved formulation strategies to enhance brain delivery. Additionally, expanding these investigations to include a broader spectrum of molecularly defined brain tumor models will help identify patient populations most likely to benefit from this compound-based therapies.
| Patient Population / Trial Context | Recommended Dose / MTD | Dosing Schedule | Key Toxicities | Citation |
|---|---|---|---|---|
| Adults: Solid Tumors (Single Agent) | 150 mg/day (continuous daily dosing) | Daily without a loading dose. MTD not reached in another study up to 125 mg/m²/day. | Nausea, vomiting, fatigue. | [1] [2] |
| Adults: Solid Tumors (Loading/Maintenance) | Loading: 900 mg (single dose) Maintenance: 150 mg/day | 900 mg load on Day 1, then 150 mg daily from Day 2. For subsequent cycles, loading dose was 300 mg. | Diarrhea was dose-limiting. | [3] [4] | | Pediatrics: CNS & Solid Tumors (Single Agent) | 50 mg/m²/day (Recommended Phase II Dose) | Daily dosing. An MTD was not defined, as doses up to 125 mg/m²/day were tolerated. | Neutropenia; rare hyperuricemia. | [2] | | Pediatrics: Solid Tumors (with Temsirolimus) | MTD defined for the combination | Perifosine loading dose followed by daily maintenance, combined with intravenous temsirolimus. | Not specified in summary; study aimed to find MTD for the combination. | [5] | | Adults: Acute Leukemias (with UCN-01) | 100 mg/day (with UCN-01 65 mg/m²) | 150 mg every 6 hours on Day 1 (load), then 100 mg daily continuously. | Pericardial effusion, hypotension, hyperglycemia. | [6] |
The following section details the methodology from two key studies that established foundational dosing schedules for this compound.
This protocol is based on a phase I study designed to avoid gastrointestinal toxicity while achieving sustained plasma concentrations [3].
This protocol is from a phase I study of single-agent this compound in children with recurrent or refractory CNS and solid tumors [2].
This compound is a synthetic, orally bioavailable alkylphospholipid. Unlike conventional chemotherapy, it primarily acts on cell membranes to modulate signal transduction pathways rather than directly damaging DNA [7] [1].
The following diagram illustrates the primary signaling pathway targeted by this compound and its synergistic combinations.
What is the clinical evidence of this compound's GI toxicity? Diarrhea, nausea, and vomiting are established dose-limiting toxicities for this compound [1] [2]. Early clinical trials using chronic daily dosing without a loading dose found GI intolerance to be problematic [1]. Later studies using a loading and maintenance dose regimen were specifically designed to improve GI tolerability and achieve sustained plasma concentrations [1].
What dosing strategies mitigate GI toxicity? Clinical evidence supports a specific loading and maintenance schedule to enhance tolerability. The table below summarizes the established dosing strategy and the rationale.
| Aspect | Recommended Protocol | Rationale & Supporting Evidence |
|---|---|---|
| Dosing Schedule | Loading dose on Cycle 1, Day 1, followed by a lower daily maintenance dose [1]. | Rapidly achieves steady-state plasma levels; reduced daily maintenance dose improves GI tolerance versus high chronic daily dosing [1]. |
| Recommended Phase II Dose (Adults) | Loading dose: 900 mg (divided, 450 mg x2, 6h apart) on Day 1. Maintenance dose: 150 mg daily from Day 2 to 21. 1-week break completes 28-day cycle [1]. | This regimen (Dose Level 3B) was defined as the Maximum Tolerated Dose (MTD); dose-limiting diarrhea occurred at higher levels [1]. | | Pediatric Recommended Dose | 50 mg/m²/day [3]. | Phase I study in pediatric patients did not define an MTD within 5 investigated dose levels; 50 mg/m²/day was established as the Recommended Phase 2 Dose (RP2D) [3]. |
For researchers developing new formulations or combination therapies, robust preclinical models are essential for predicting and quantifying GI toxicity.
Q1: Why does Perifosine cause nausea and vomiting? The nausea and vomiting are likely a direct effect of the drug's class. This compound is an alkylphospholipid, and gastrointestinal disturbances are the most common dose-limiting toxicities for such compounds. One study concluded that nausea and vomiting from this compound appeared to be central in origin and were only partially controllable with standard antiemetics [1].
Q2: What antiemetics have been tested with this compound? A phase I clinical trial tested several standard antiemetics, though with limited success. The study reported that prophylactic use of domperidone, metoclopramide, or even granisetron could not adequately abolish the nausea and vomiting in most patients [1]. This suggests that a single-agent antiemetic approach may be insufficient.
Q3: Are there any promising antiemetic strategies? Research on other emetogenic agents points towards combination therapy. A recent randomized controlled trial for postoperative nausea and vomiting found that a combination of granisetron and metoclopramide was more effective than granisetron alone [2]. This multimodal approach, targeting multiple neurotransmitter pathways involved in vomiting, could be a valuable strategy to investigate for this compound.
Given the clinical evidence, the following combination protocol could serve as a starting point for preclinical or clinical investigation. The rationale is to simultaneously target multiple receptors known to be involved in the emetic reflex [3] [4] [5].
Table: Proposed Multimodal Antiemetic Regimen
| Antiemetic Drug | Proposed Class | Proposed Mechanism of Action | Potential Dosage/Route |
|---|---|---|---|
| Palonosetron | 5-HT3 Receptor Antagonist | Blocks serotonin receptors in the gut and brainstem [3]. | 0.5 mg/kg (s.c.) [3] |
| Netupitant | NK1 Receptor Antagonist | Blocks substance P receptors in the brainstem vomiting center [3]. | 10 mg/kg (i.p.) [3] |
| Metoclopramide | Dopamine (D2) Receptor Antagonist / GI Prokinetic | Blocks dopamine receptors and enhances gastric emptying [2] [5]. | Dose as per clinical guidelines [2] |
> Important Note: The dosages listed are from animal research [3] and other clinical contexts [2]. They must be carefully translated and validated for human use in combination with this compound through proper preclinical and clinical studies.
To test the efficacy of the proposed antiemetic regimen in a research setting, you could follow the workflow below. This methodology is adapted from established models used to study the mechanisms of Akt inhibitor-induced vomiting and antiemetic efficacy [3].
Diagram: Experimental Workflow for Antiemetic Validation. This flowchart outlines the key steps for evaluating an antiemetic protocol in a preclinical setting, from model establishment to final analysis. DVC: Dorsal Vagal Complex; ENS: Enteric Nervous System.
Step-by-Step Methodology:
Mechanism of Action: this compound is an oral alkylphospholipid that inhibits the AKT pathway by preventing its translocation to the plasma membrane, specifically targeting the pleckstrin homology (PH) domain [1]. This suppression is crucial as the PI3K/AKT pathway promotes cell survival, proliferation, and metastasis [2].
Quantitative Data on Efficacy: The table below summarizes this compound activity across various cancer types.
| Cell Line / Model | Cancer Type | Assay | This compound Concentration/ Dose | Incubation Time / Treatment Duration | Key Outcome (IC50 / Effect) | Source / PMID |
|---|---|---|---|---|---|---|
| In Vitro Models | ||||||
| MM.1S | Multiple Myeloma | Growth Inhibition | IC50 = 4.7 µM | Not Specified | Baseline activity | [3] |
| A2780 | Ovarian Cancer | Growth Inhibition | IC50 = 3 µM | 48-72 hours | Cytostatic effect | [3] |
| 786-O | Renal Cancer | Growth Inhibition | IC50 ~5 µM | 72 hours | Growth inhibition | [3] |
| U87MG | Glioblastoma | Cell Viability (CCK-8) | 0-25 µM | 24-96 hours | Decreased viability (time/dose-dependent) | [3] |
| U87MG, U251 | Glioblastoma | Cell Viability (CCK-8) | Various (Combination with TMZ) | 48 hours | Synergistic inhibition (ZIP score: 20.3, 14.8) | [4] |
| In Vivo Models | ||||||
| NCI-H1915 Orthotopic Brain Model | Lung Cancer Brain Metastasis | Survival | Loading: 180 mg/kg; Maintenance: 45 mg/kg (5-days-on/2-days-off) | Until endpoint | Significant survival prolongation, complete tumor regression | [2] |
| Glioblastoma Xenograft | Glioblastoma | Tumor Growth (Combination) | TMZ + this compound | 10 days | Sharp reduction in tumor growth | [4] |
Q1: Why is my in vivo this compound treatment for brain metastasis not effective?
Q2: How can I enhance the antitumor effect of this compound in glioblastoma models?
Q3: What is the molecular evidence that this compound is hitting its intended target in my cells?
1. Protocol: Evaluating this compound Efficacy in Orthotopic Brain Metastasis Models This methodology is adapted from preclinical studies demonstrating this compound's ability to distribute into the brain and inhibit tumor growth [2].
2. Protocol: Investigating Synergistic Effects with Temozolomide (TMZ) in Glioblastoma This protocol is based on findings that the combination of this compound and TMZ synergistically inhibits glioblastoma growth [4].
1. PI3K/AKT Pathway & this compound Inhibition
2. This compound & TMZ Synergy Workflow
To optimize this compound for brain metastasis in your research, focus on these core strategies:
Perifosine enhances the efficacy of Etoposide primarily by inhibiting the Akt survival pathway. The diagram below illustrates this core mechanism.
The core finding is that This compound blocks BDNF/TrkB-induced Akt phosphorylation, thereby attenuating a key survival signal that would otherwise protect cancer cells from Etoposide-induced apoptosis [1]. This effect is not limited to this compound; similar sensitization occurs with the allosteric Akt inhibitor MK-2206 [2].
However, the cellular context is critical. A 2021 study revealed that downregulating the protein ATXN3 can have opposing effects: it enhances cell death induced by Akt inhibitors like this compound but can decrease sensitivity to chemotherapeutic drugs like Etoposide [3]. Therefore, the expression levels of proteins like ATXN3 in your cell model may be a key variable.
Here is a detailed methodology for evaluating the this compound-Etoposide combination in vitro, based on published studies [1] [2].
This workflow determines the synergistic effect of this compound and Etoposide.
To confirm that the combination treatment induces cell death via apoptosis, use an Annexin V/propidium iodide (PI) assay.
This protocol confirms target inhibition and investigates the mechanism.
Here are solutions to frequently encountered problems when studying this combination.
| Problem & Possible Observation | Underlying Mechanism / Hypothesis | Suggested Experiment / Solution |
|---|
| Lack of Synergy No enhanced cell kill with combination. | Insufficient Akt inhibition by this compound; or alternative survival pathways are active. | - Perform a dose-response curve for this compound. Verify Akt inhibition via Western blot for p-Akt (Ser473).
The table below summarizes key efficacy data from the literature to help you benchmark your results.
| Cell Line / Model | This compound Dose (µM) | Etoposide Dose | Key Findings & Combination Effect | Citation |
|---|---|---|---|---|
| NB: TB3 (High TrkB) | 5 µM | 1 µg/mL | BDNF increased cell survival post-Etoposide by ~40%. This compound blocked this protective effect [1]. | [1] |
| Various NB Cells (e.g., SK-N-BE2) | 7.5 - 10 µM | 1 - 4 µg/mL | Downregulation of ATXN3 decreased sensitivity to Etoposide. This was mediated by upregulation of Bcl-xl [3]. | [3] | | NSCLC Xenograft (A549 cells) | 10 mg/kg (oral) | (Not combined with Etoposide in this study) | Metronomic scheduling of this compound with Paclitaxel was most efficient and best-tolerated, suggesting a viable in vivo strategy [4]. | [4] | | Various NB Cells (e.g., SK-N-AS) | MK-2206: 3.6 - 16.5 µM | 0.05 - 50 µg/mL | Synergistic effect (CI < 1) via caspase-dependent apoptosis. Confirmed in vivo with increased survival [2]. | [2] |
| Mechanism / Challenge | Proposed Combination Strategy | Key Findings / Proposed Action | Relevant Cancer Type |
|---|---|---|---|
| AKT Pathway Inefficiency | With Temozolomide (TMZ) [1] | Combination synergistically inhibits tumor growth by impeding DNA repair (reduces BRCA1) and inducing apoptosis [1]. | Glioblastoma [1] |
| Compensatory Survival Pathways | With Vitamin D (Calcitriol) [2] [3] | Combination increases anti-proliferative and apoptotic effects by modulating P53, BAX, and Bcl-2 expression [2] [3]. | Endometrial Cancer [2] [3] |
| Primary/Insufficient Efficacy | With Bevacizumab [4] | Perifosine enhances bevacizumab-induced apoptosis and therapeutic efficacy [4]. | Glioblastoma (recurrent) [4] |
| Inadequate Target Inhibition | With Classical Chemotherapies (e.g., Capecitabine, Docetaxel) [4] | Combination therapy shows promise in improving progression-free survival (PFS) and overall survival (OS) in clinical trials [4]. | Colorectal Cancer, Ovarian Cancer [4] |
| Heterogeneity of AML | With Tyrosine Kinase Inhibitors (TKIs) [4] [5] | Synergistic interaction overcomes resistance in myeloid cell lines expressing BCR-ABL [4]. | Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML) [4] [5] |
To help you implement these strategies in your research, here are detailed methodologies for two of the most significant combinations.
This protocol is based on a 2024 study demonstrating synergistic inhibition of glioblastoma [1].
This protocol is adapted from studies on the HEC-1A endometrial cancer cell line [2] [3].
The following diagram illustrates the core mechanism by which the combination of this compound and Temozolomide overcomes resistance, based on the 2024 study [1].
The diagram shows how this compound inhibits AKT, which leads to reduced levels of the DNA repair protein BRCA1 [1]. When combined with a DNA-damaging agent like Temozolomide, this suppression of DNA repair prevents cancer cells from fixing the damage, leading to its accumulation and ultimately triggering programmed cell death (apoptosis) [1].
| Attribute | Description |
|---|---|
| Drug Name | This compound (KRX-0401) [1] |
| Drug Class | Oral alkylphospholipid [2] [3] |
| Primary Mechanism | Inhibits Akt by targeting its pleckstrin homology (PH) domain, preventing membrane translocation and activation [2] [4]. Also modulates other signal transduction pathways (e.g., MAPK, JNK) [5]. |
| Key Pharmacokinetic Note | Long plasma half-life (approx. 4 days) supports intermittent dosing schedules [3]. |
Clinical trials have used loading doses followed by lower maintenance doses to manage gastrointestinal toxicity and achieve sustained plasma levels [6] [4].
| Context | Recommended Phase II Dose / Regimen | Notes |
|---|
| Adult Solid Tumors [6] | Loading: 900 mg on day 1 (divided doses) Maintenance: 150 mg daily from day 2 to 21 (28-day cycle) | Subsequent cycles: reduced loading dose of 300 mg on day 1 [6]. | | Pediatric CNS/Solid Tumors [3] | 50 mg/m² daily (without a loading dose) | RP2D (Recommended Phase II Dose) determined in a phase I study [3]. |
Preclinical studies provide insights into this compound's activity and are foundational for designing in-vitro and in-vivo experiments.
Table: In-vitro Efficacy in Renal Cell Carcinoma (RCC) Cell Lines [7]
| Cell Line | VHL Status | Sensitivity to Single-Agent this compound | IC₅₀ Range |
|---|---|---|---|
| CAKI-1 | Wild type | Sensitive | 5 to 10 µM |
| 769-P | Methylated | Sensitive | 5 to 10 µM |
| 786-O | Mutant | Sensitive | 5 to 10 µM |
| A498 | Mutant | Not specified | Not specified |
Key Preclinical Experimental Protocols
In-vitro Proliferation Assay (MTT Assay) [7]
Immunoblot Analysis [7]
In-vivo Brain Metastasis Models [4]
The diagram below illustrates the PI3K/Akt/mTOR pathway and the points where this compound exerts its inhibitory effects.
Q1: What is the main resistance mechanism to mTOR inhibitors that this compound aims to overcome? A1: Inhibition of mTOR (e.g., by rapamycin analogs) can cause compensatory feedback activation of the Akt pathway, a key resistance mechanism [7] [2]. Combining an mTOR inhibitor with this compound can block this induced AKT phosphorylation, potentially restoring therapeutic efficacy [7].
Q2: Does this compound have favorable tissue distribution properties for certain tumor types? A2: Yes. Preclinical studies indicate that this compound can distribute into the brain and achieve sustained exposure in brain tumor tissue [4]. This property makes it a candidate for treating primary brain tumors and brain metastases, where many chemotherapeutic agents have poor penetration.
Q3: What are the most common toxicities researchers should anticipate in animal studies? A3: The dose-limiting toxicity in humans is gastrointestinal (nausea, diarrhea) [6] [2] [8]. Other observed toxicities include fatigue and, at higher doses, gout-like syndromes and hyperuricemia [6] [3]. Notably, this compound causes limited bone marrow suppression [2].
For your research and documentation, please note the following gaps and areas for verification:
Perifosine is an oral synthetic alkylphospholipid that primarily targets the cell membrane. Unlike most kinase inhibitors, it does not target the ATP-binding site but instead binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane, which is essential for its activation [1] [2].
The diagram below illustrates the key signaling pathways modulated by this compound.
This diagram shows how this compound's core action of inhibiting Akt also involves other pathways. It can simultaneously induce pro-apoptotic signals via JNK while also activating pro-survival pathways like ERK, which may explain variable single-agent efficacy [1] [2].
A loading dose followed by a lower maintenance dose is the established schedule to rapidly achieve effective plasma concentrations while managing gastrointestinal toxicity [3] [4] [5].
| Dosing Parameter | Recommended Phase II Dose (from [4] [5]) | Alternative Schedule (from [3]) |
|---|---|---|
| Initial Loading Dose | 900 mg on Day 1 (divided as two 450 mg doses, 6 hours apart) | 150 mg orally every 6 hours for 4 doses (total 600 mg) |
| Daily Maintenance Dose | 150 mg on Days 2-21 | 100 mg orally once daily |
| Subsequent Cycle Loading | Reduced to 300 mg on Day 1 | Not specified; maintenance dose continues |
| Cycle Structure | 21 days of treatment, 7 days off (28-day cycle) | Continuous daily dosing |
| Key Toxicities | Diarrhea, nausea, dehydration, fatigue, gout (at higher doses) | Nausea, diarrhea, dehydration, fatigue |
Supportive Care for Toxicity:
Single-agent this compound has shown limited efficacy in common solid tumors, but its mechanism makes it a strong candidate for combination therapy to overcome resistance [1] [6] [2].
| Combination Partner | Cancer Type | Proposed Rationale & Mechanistic Basis | Clinical Outcome/Context |
|---|---|---|---|
| Bortezomib & Dexamethasone | Multiple Myeloma (Relapsed/Refractory) | This compound inhibits bortezomib-induced Akt activation; bortezomib blocks this compound-induced ERK activation. Synergistically enhances JNK activation and apoptosis [6] [2]. | Phase 3 trial (NCT01002248) showed no PFS benefit over placebo. However, a prior Phase 1/2 study showed a 65% response rate in bortezomib-relapsed patients [6]. |
| Capecitabine | Colorectal Cancer (Advanced) | This compound inhibits NF-κB activation, which is associated with resistance to 5-FU/capecitabine. Enhances cytotoxic effect [2]. | A randomized Phase II trial showed the combination was superior to capecitabine alone [2]. |
| Radiation | Prostate Cancer | This compound inhibits the PI3K/Akt pathway, a key contributor to radioresistance. Increases radiation-induced apoptosis [7]. | Preclinical data (in vitro and in vivo xenografts) shows enhanced radiosensitization [7]. |
This workflow for assessing this compound's efficacy, particularly in combination with radiation, is based on a published in vitro and in vivo study [7].
Key Methodological Details:
Q1: How can severe gastrointestinal toxicity during the initial loading dose be managed? A1: This is a known dose-limiting toxicity. The established strategy is to use prophylactic anti-emetics (e.g., 5-HT3 receptor antagonists like granisetron) and dexamethasone approximately 30-60 minutes before the loading dose. Administering the loading dose in divided portions (e.g., two doses 6 hours apart) with food can also improve tolerability [3] [4] [5].
Q2: Why does this compound show promising preclinical activity but limited single-agent efficacy in clinical trials? A2: The clinical efficacy of this compound as a single agent has been modest and often does not meet study endpoints [1] [6]. This discrepancy may be due to:
Q3: What are the critical biomarkers to assess this compound's target engagement in experiments? A3:
Q4: In which cancer types is this compound most promising for clinical development? A4: Based on clinical data, the most promising avenues are in combination therapies for:
Here are answers to common technical and procedural questions about Perifosine monitoring.
What is the reference method for quantifying this compound in human plasma? The established reference method is Reversed-Phase Liquid Chromatography-Electrospray Mass Spectrometry (LC-ESI-MS) [1]. This technique is favored for its high sensitivity and selectivity in detecting and measuring this compound concentrations in complex biological matrices like plasma.
What is a typical sample preparation workflow for this assay? The sample preparation for human plasma is relatively straightforward, utilizing a simple acetonitrile precipitation protocol without an evaporation step [1]. This simplifies the workflow and reduces potential sources of error or compound loss.
What are the common dose-limiting toxicities observed in clinical trials? The primary dose-limiting toxicity is gastrointestinal (GI) toxicity, specifically diarrhea [2]. Other notable non-hematologic toxicities include nausea and vomiting. A key characteristic of this compound is that it causes limited bone marrow suppression [3].
How is this compound dosed in clinical trials to manage toxicity and maintain effective concentrations? Clinical trials often use a loading dose and maintenance dose regimen. An initial higher loading dose rapidly achieves target plasma concentrations, followed by a lower daily maintenance dose to sustain those levels while mitigating GI toxicity [2] [4]. For example, one established regimen uses a 900 mg loading dose on day 1, followed by a 150 mg daily maintenance dose from day 2 to 21 [2].
For researchers implementing the LC-MS assay, the following validated method and parameters can serve as a starting point for protocol development.
Core LC-MS Methodology [1]
The experimental workflow for sample preparation and analysis can be visualized as follows:
The tables below consolidate key quantitative data from the search results for easy reference.
Table 1: Validated Assay Performance Parameters [1]
| Parameter | Specification |
|---|---|
| Lower Limit of Quantitation (LLOQ) | 4 ng/mL |
| Linear Range | 4 - 2,000 ng/mL |
| Regression Model | Linear regression with 1/x weighting |
| Retention Time (this compound) | 2.2 min |
| Retention Time (I.S.) | 1.1 min |
Table 2: Clinical Pharmacokinetic & Dosing Observations [2] [3]
| Parameter | Observation / Value |
|---|---|
| Median Peak Plasma Concentration at MTD | ~8.3 µg/mL (approx. 8,300 ng/mL) [2] |
| Maximum Tolerated Daily Dose | 200 mg [3] |
| Achievable Plasma Concentration (at 200 mg/d) | 7.5 µg/mL (approx. 7,500 ng/mL) [5] |
Scenario: Inconsistent chromatography or peak broadening.
Scenario: Signal drift or low sensitivity in mass spectrometry detection.
Scenario: Patients experiencing dose-limiting diarrhea during studies.
The table below summarizes key efficacy data from phase II clinical trials of single-agent this compound.
| Tumor Type | Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
|---|---|---|---|---|---|
| Recurrent/Metastatic Head and Neck Cancer (SCCHN) | 19 | 0% | 1.7 months | 5.5 months | [1] |
| Previously Untreated Soft Tissue Sarcoma | 15 | 0% | Not specified (Most patients had progressive disease) | Not specified | [2] |
| Chronic Lymphocytic Leukemia (CLL) | 8 | Partial Response: 12.5% | Median Event-Free Survival: 3.9 months | 9.7 months | [3] |
These results show that this compound monotherapy has minimal single-agent activity, leading to its investigation in combination with other treatments.
Recent preclinical studies reveal a synergistic effect when this compound is combined with Temozolomide (TMZ), the standard chemotherapy for glioblastoma. This combination presents a promising new direction.
In vitro and in vivo studies demonstrate that the combination of this compound and TMZ synergistically inhibits glioblastoma cell growth. The synergy was quantified with a ZIP synergy score of 20.349 in U87MG cells and 14.766 in U251 cells (scores >10 indicate synergy) [4]. This combination led to:
The diagram below outlines the key in vitro experiments used to establish this synergistic effect.
Following the demonstration of synergy, researchers typically investigate the underlying biological mechanisms, as shown below.
Q1: What is the primary mechanism of action of this compound? this compound is an oral alkylphospholipid that targets the pleckstrin homology (PH) domain of AKT, preventing its translocation to the plasma membrane and subsequent activation [5]. It also modulates membrane permeability and has other Akt-independent biologic effects [5] [6] [3].
Q2: Why is this compound being tested in brain tumors despite limited single-agent activity? this compound can cross the blood-brain barrier and achieve favorable exposure in brain tumor tissues in preclinical models [7]. While ineffective alone, it shows strong synergistic effects when combined with standard therapies like TMZ or bevacizumab, making it a promising sensitizing agent [4] [7].
Q3: What are the common toxicities observed with this compound? The most frequent adverse events are gastrointestinal (nausea, vomiting, diarrhea, constipation) and fatigue [1] [5] [2]. Unlike traditional chemotherapy, it causes limited bone marrow suppression [5].
Akt inhibitors are categorized by how they interact with the Akt protein. The following table compares the main classes.
| Inhibitor Class | Representative Drugs | Mechanism of Action | Key Characteristics |
|---|---|---|---|
| PH Domain Competitors | Perifosine | Binds to the Pleckstrin Homology (PH) domain, preventing Akt translocation to the plasma membrane and its subsequent activation [1] [2]. | Unique mechanism; does not target the kinase domain directly. |
| Allosteric Inhibitors | MK-2206, Miransertib (ARQ 092) | Binds to the interface of the PH and Kinase domains, locking Akt in an inactive conformation [3] [4] [2]. | Highly specific; requires an intact PH domain to work. |
| ATP-competitive Inhibitors | Capivasertib (AZD5363), Ipatasertib (GDC-0068), GSK690693 | Binds to the kinase domain's ATP-binding site, directly competing with ATP to block catalytic activity [3] [4] [2]. | Potent; can inhibit multiple AGC family kinases; effective against some Akt mutants [4]. |
The diagram below illustrates how these different inhibitor classes act on the Akt activation process.
The efficacy of an Akt inhibitor is highly dependent on the cellular and genetic context. The table below summarizes selected experimental and clinical findings for each drug.
| Drug Name | Class | Experimental Models & Key Findings |
|---|
| This compound | PH Domain Competitor | Endometrial Cancer (HEC 1A, Ishikawa cells): Dose-dependently inhibited Akt phosphorylation, induced apoptosis, and enhanced cisplatin cytotoxicity [5]. Brain Metastasis (Mouse models): Showed favorable tumor exposure, inhibited Akt signaling, and prolonged survival [6]. Chronic Myelogenous Leukemia (K562 cells): Induced protective autophagy, contributing to resistance [7]. | | Capivasertib (AZD5363) | ATP-competitive | Broad Solid Tumors: Showed significant clinical activity in tumors with AKT1 E17K mutations [3] [4]. Preclinical Studies: Effectively inhibits Akt regardless of the E17K mutation status [4]. | | MK-2206 | Allosteric | Preclinical Studies: Its activity is impaired by the AKT1 E17K mutation, which disrupts the PH-kinase domain interface it targets [4]. Clinical Trials: Demonstrated limited single-agent activity in various trials [4]. | | Ipatasertib (GDC-0068) | ATP-competitive | Clinical Trials: Under investigation in gynecologic cancers (ovarian, endometrial) for patients with tumors harboring alterations in the PI3K/AKT/PTEN pathway [3]. |
The key findings cited above were typically derived from standard preclinical in vitro and in vivo assays. Here are the core methodologies:
In Vitro Cell Viability and Cytotoxicity [6] [5] [7]
In Vivo Efficacy Studies [6]
The clinical translation of these agents has varied significantly, reflecting their differing efficacy and toxicity profiles.
AKT1 E17K or PTEN loss [3] [4].A key challenge across all Akt inhibitors is understanding and overcoming de novo and acquired resistance, which can arise from upregulation of parallel pathways or feedback loops [9]. Furthermore, the induction of protective autophagy by this compound in some leukemia models is a notable mechanism of resistance that requires further investigation [7].
| Cancer Type | Trial Phase / Identifier | Prior Therapies | Response Rate (PR+MR/SD) | Median PFS | Key Findings |
|---|
| Waldenstrom's Macroglobulinemia (WM) [1] | Phase II (N=37) | Median of 2 | PR: 11% MR: 24% SD: 54% | 12.6 months | 35% of patients achieved at least a minimal response (MR); 89% achieved disease control (MR+SD) | | Renal Cell Carcinoma (RCC) [2] | Phase II (this compound 228; N=24) | VEGF-targeted therapy failed | PR: 4% SD: 46% | 14.2 weeks | Modest single-agent activity after VEGF therapy failure | | Renal Cell Carcinoma (RCC) [2] | Phase II (this compound 231; N=32 in Group A) | VEGF-targeted therapy failed; no prior mTOR inhibitor | PR: 10% SD: 32% | 14 weeks | Activity observed post-VEGF therapy; not superior to available second-line agents |
To interpret the data above, it is helpful to understand the methodologies used in these clinical studies.
This compound's mechanism and interaction with other pathways provide a rationale for its combination with other agents.
This diagram illustrates the key signaling pathways and drug interactions discussed in the clinical and preclinical data. This compound acts by inhibiting the recruitment and activation of Akt. Notably, preclinical evidence suggests a complementary role with anti-angiogenic therapy, where this compound can counteract a resistance mechanism (Akt/MMP2 upregulation) induced by agents like Bevacizumab [3].
The collected data points toward specific future applications for this compound rather than standalone development.
Across the clinical trials analyzed, this compound was generally well-tolerated. The most common adverse events were non-hematologic and primarily low-grade (Grade 1-2) [1] [2].
| Feature | Perifosine | Imetelstat |
|---|---|---|
| Drug Class | Alkylphospholipid (AKT pathway inhibitor) [1] [2] | 13-mer oligonucleotide (direct telomerase inhibitor) [3] [4] |
| Primary Mechanism of Action | Inhibits AKT membrane localization/phosphorylation, indirectly reducing telomerase activity & nuclear localization of TERT [1] [2] | Binds template region of telomerase RNA (hTR) as a competitive inhibitor, preventing telomere elongation [3] [5] |
| Main Indication/Status | In clinical trials for various cancers (e.g., multiple myeloma, CLL); not yet approved [1] [2] | Approved (Jun 2024, US) for transfusion-dependent anemia in low-risk myelodysplastic syndromes (LR-MDS) [3] [6] |
| Key Supporting Experimental Data | - Reduced telomerase activity in 4/6 CLL patient samples [1]
To help you better understand and evaluate the foundational research, here are the methodologies from some of the pivotal experiments cited in the comparison table.
1. Protocol: Investigating this compound's Effect on Telomerase and Telomere Length *In Vitro* [1]
2. Protocol: Assessing Imetelstat Efficacy in a Preclinical NSCLC Model [8]
The following diagrams illustrate the distinct pathways through which this compound and Imetelstat exert their effects.
The following table summarizes quantitative data and key observations from Western blot analyses across different cancer models.
| Cancer Model / Cell Line | Observed Effects on Akt & Signaling (via Western Blot) | Dosing & Treatment Duration | Key Downstream Effects |
|---|
| Human Hepatocellular Carcinoma (HepG2, Bel-7402) [1] | • Inhibition of Akt phosphorylation. • Activation of caspase cascade and PARP. • ↓ Bcl-2, ↑ Bax. | 10 µM for 48 hours [1] | Induction of apoptosis; synergistic cytotoxicity with cisplatin [1]. | | Human Lung Cancer (e.g., H460 cells) [2] | • Reduced levels of phosphorylated Akt (p-Akt) and total Akt. • Decreased levels of mTOR, raptor, rictor, p70S6K, and 4E-BP1. | 10-20 µM for 16-24 hours [2] | Induction of apoptosis and autophagy; inhibition of mTOR complex assembly [2]. | | Neuroblastoma (SK-N-AS) [3] | • Inhibition of Akt phosphorylation. | 10 µM for 16 hours [3] | Broader proteomic and acetylomic changes identified via SILAC and LC-MS/MS [3]. | | Chronic Myelogenous Leukemia (K562) [4] | • Did not inhibit Akt phosphorylation (in resistant cells). • Upregulation of autophagy-related protein ATG5 and LC3-II conversion. | 5-20 µM for 24-48 hours [4] | Induction of protective autophagy; resistance to apoptosis [4]. | | Waldenstrom Macroglobulinemia | • Inhibition of Akt phosphorylation. • Activation of ERK MAPK pathway. | Information not specified in abstract [5] | Inhibition of tumor growth in vivo; enhanced cytotoxicity when combined with a MEK inhibitor [5]. |
The methodology below, primarily sourced from the hepatocellular carcinoma study, is representative of protocols used to generate the data above [1].
1. Cell Culture and Drug Treatment
2. Protein Extraction and Quantification
3. Western Blotting Analysis
This compound's primary mechanism is inhibiting the recruitment of Akt to the cell membrane, preventing its phosphorylation and activation [3]. However, its effects extend beyond direct Akt inhibition, which is critical for a comprehensive comparison.
The diagram below illustrates the key signaling pathways affected by this compound treatment.
Key mechanistic insights from the literature include:
When validating this compound and comparing it to other Akt inhibitors, keep the following in mind:
| Cancer Type / Model | Study Type / Phase | Comparator | Key Efficacy Findings | Key Mechanisms & Experimental Notes |
|---|---|---|---|---|
| Metastatic Colorectal Cancer (CRC) | Phase II Randomized Trial [1] | Capecitabine ± this compound | Superior PFS for combination vs. capecitabine alone [1] | Mechanism: Inhibits Akt, blocking NF-κB activation; enhances cytotoxic effect of fluorouracil analogs [1]. |
| Multiple Myeloma (MM) | Phase I/II Clinical Trials [1] | Bortezomib ± this compound | Prolonged responses; can overcome bortezomib resistance [1] | Mechanism: Combination blocks Akt and ERK pathways, enhances JNK phosphorylation and caspase cleavage [1]. |
| Glioblastoma | Preclinical In Vivo & In Vitro [2] | Temozolomide (TMZ) ± this compound | Synergistic tumor growth inhibition; sharp reduction in xenograft growth with combination [2] | Mechanism: Combination decreases BRCA1 expression, impairs DNA repair, increases DNA damage (γH2AX), induces caspase-dependent apoptosis [2]. Protocol: Cell viability (CCK-8), synergy analysis (SynergyFinder), colony formation, comet, Western blot, Annexin V-FITC/PI apoptosis assays [2]. |
| Non-Small Cell Lung Cancer (NSCLC) | Preclinical In Vivo [3] | Metronomic Paclitaxel ± this compound | Most efficient tumor growth inhibition and significant increase in median survival (61.5 vs 40 days) with combination [3] | Mechanism: Sustained suppression of glycolytic and mitochondrial metabolism; synergism is selective for cancer cells [3]. Protocol: In vivo xenograft models with chronic, low-dose (metronomic) scheduling [3]. |
| Experimental Brain Metastasis | Preclinical In Vivo [4] | This compound Monotherapy | Significantly prolonged survival and complete tumor regression in one orthotopic model [4] | Mechanism: Favorable distribution into brain tissue; blocks PI3K/Akt signaling, decreases proliferation, increases apoptosis [4]. Protocol: Intracranial orthotopic mouse models; oral dosing with loading (180 mg/kg) and maintenance (45 mg/kg) regimen [4]. |
| Endometrial Cancer | Preclinical In Vitro [5] | This compound Monotherapy | Dose-dependent inhibition of AKT phosphorylation and reduction in cell growth/viability [5] | Mechanism: Inhibition of AKT activation at the membrane [5]. Protocol: Western blot for p-AKT, WST-1 cell viability/proliferation assays [5]. |
This compound is an oral alkylphospholipid that targets the cell membrane and inhibits the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism [1] [4] [6]. The following diagram illustrates its mechanism and the downstream effects explored in the studies.
The search results indicate that this compound's clinical development has been primarily in combination regimens:
| Cancer Type | Model Type (Cells) | Treatment Protocol | Key Findings on Tumor Size | Primary Mechanism & Analysis | Citation |
|---|---|---|---|---|---|
| Glioblastoma | Subcutaneous (U87MG) | TMZ (50 mg/kg, ip) + this compound (30 mg/kg, oral) daily for 10 days | ~80% reduction in tumor volume vs. control; significant vs. single agents | Synergistic effect: Impeded DNA repair (↓BRCA1, ↑γH2AX), induced caspase-dependent apoptosis. Statistical analysis: Two-way ANOVA. | [1] |
| Neuroblastoma | Orthotopic (AS, NGP, BE2, KCNR) | This compound (25 mg/kg, oral) daily, 4 days on/3 days off | Tumor regression (AS), growth inhibition (BE2), slower growth (NGP, KCNR) | Inhibited AKT phosphorylation, induced caspase-3 cleavage. Statistical analysis: Kaplan-Meier for survival. | [2] |
| Breast Cancer | Orthotopic Metastatic (HCC38) | This compound (30 mg/kg, diet) long-term | Reduced primary tumor size; no statistically significant impact on metastatic burden | Induced telomere shortening in recurrent primary and metastatic tumors, indicating anti-telomerase activity. | [3] [4] |
| Brain Metastasis (Lung Cancer) | Intracranial Orthotopic (NCI-H1915) | This compound (loading 180 mg/kg, maintenance 45 mg/kg, oral) | Complete tumor regression observed in some models; prolonged survival | Distributed into brain, blocked PI3K/Akt pathway, decreased proliferation, increased apoptosis. | [5] |
To help you evaluate and potentially replicate these findings, here are the detailed methodologies from the key studies:
Glioblastoma Model (Subcutaneous) [1]
Brain Metastasis Model (Orthotopic) [5]
This compound's anti-tumor effects are primarily mediated by inhibiting the PI3K/AKT pathway, but recent studies reveal additional mechanisms, particularly in combination therapies.
Diagram illustrating the primary and synergistic mechanisms of this compound.
The table below summarizes this compound's core characteristics and its efficacy across different cancer types as observed in preclinical and clinical studies.
| Feature | Description |
|---|---|
| Drug Class | Alkylphospholipid (early-generation AKT inhibitor) [1] [2] |
| Primary Mechanism | Inhibits AKT membrane translocation, preventing its phosphorylation and activation [1] [3] |
| Efficacy in Gynecologic Cancers (Preclinical) | Demonstrated anti-tumor activity in ovarian cancer cell lines and xenograft models; efficacy linked to PI3K pathway activation status [1] [3] |
| Efficacy in Non-Small Cell Lung Cancer (Preclinical) | Synergistically enhanced paclitaxel efficacy in vitro and in vivo, suppressing tumor metabolism and growth [4] |
| Clinical Trial Status | Investigated in various solid and hematologic tumors; no widespread regulatory approval for cancer to date [1] [2] |
The tables below provide a detailed breakdown of this compound's performance in specific cancer types and the experimental methods used to generate this data.
Table 1: Comparative Efficacy in Preclinical Models
| Cancer Type | Experimental Model | Treatment Regimen | Key Efficacy Findings | Proposed Mechanism & Biomarkers |
|---|
| Non-Small Cell Lung Cancer (NSCLC) [4] | In vitro: A549, H1975, HCC827 cell lines In vivo: Mouse xenografts | this compound (1-10 µM) + Paclitaxel or Vincristine In vivo: Metronomic Paclitaxel (10 mg/kg) + this compound (10 mg/kg) | Synergistic cytotoxicity (CI <1) [4]. In vivo: Highest tumor growth inhibition (64%) and survival benefit with low-dose combo [4] | Suppression of glycolytic and mitochondrial metabolism [4]. Downregulation of p-AKT and p-S6 [4]. | | Ovarian Cancer [3] | In vitro: Ovarian cancer cell lines In vivo: Mouse xenografts | this compound monotherapy | Growth inhibition and induction of apoptosis [3] | Inhibition of AKT membrane recruitment and phosphorylation [3]. Baseline PI3K pathway activation predicted response [3]. | | Breast & Prostate Cancer [3] | In vitro: Breast and prostate cancer cell lines | this compound monotherapy | Growth inhibition and induction of apoptosis [3] | Downregulation of phosphorylation of AKT and its downstream targets, particularly S6 [3]. |
Table 2: Key Experimental Protocols from Cited Studies
| Experimental Component | Detailed Methodology |
|---|
| In Vitro Cytotoxicity Assay (NSCLC Study) [4] | • Cell Lines: 11 human cancer cell lines, including NSCLC (A549, H1975, HCC827), and non-cancerous cells [4]. • Drug Treatment: Cells treated with this compound (IC50 range: 5-70 µM), alone and in combination with MTAs (Paclitaxel, Vincristine) [4]. • Analysis: Cell viability measured; drug interaction assessed by Combination Index (CI) using Chou-Talalay method [4]. | | In Vivo Efficacy Study (NSCLC Study) [4] | • Model: Mice bearing human NSCLC A549 xenografts [4]. • Dosing: Paclitaxel (10 mg/kg, i.v., daily x5) and this compound (10-20 mg/kg, orally) alone and in combination; metronomic scheduling tested [4]. • Endpoints: Tumor volume/weight, animal survival, Ki67 staining (proliferation) [4]. | | Pharmacodynamic Biomarker Analysis (Ovarian Cancer Study) [3] | • Technology: Reverse Phase Protein Array (RPPA) [3]. • Sample Analysis: Quantified phosphorylation levels of AKT and downstream effectors (like S6) in cell lines and xenograft tissues after this compound treatment [3]. • Correlation: Statistical correlation between biomarker modulation and antitumor efficacy [3]. |
The diagrams below illustrate this compound's mechanism of action within the PI3K/AKT pathway and the key experimental workflow used to evaluate its efficacy.
Figure 1: PI3K/AKT Signaling Pathway and this compound's Mechanism of Action. This compound prevents AKT translocation to the cell membrane, a key step for its activation. PTEN acts as a natural negative regulator of the pathway. Based on [1] [3].
Figure 2: Generalized Experimental Workflow for Evaluating this compound Efficacy. This flowchart outlines the common multi-stage approach, from initial in vitro screening to in vivo validation and mechanistic biomarker studies, as described in the cited literature [4] [3].
The data indicates that this compound's efficacy is most pronounced in cancers with hyperactive PI3K/AKT signaling and when used in combination therapy, particularly with metronomic chemotherapy scheduling to improve tolerability [4] [3]. A critical factor for patient selection is the activation status of the PI3K pathway, which can be assessed using biomarkers like phosphorylated AKT (p-AKT) and its downstream target S6 [3].
However, this compound is an early-generation AKT inhibitor, and its clinical development has been surpassed by newer agents. For instance, the ATP-competitive AKT inhibitor Capivasertib (AZD5363) received FDA approval in 2023 for a specific type of breast cancer, validating AKT as a target but also setting a higher bar for efficacy and biomarker-driven application [1]. Current research focuses more on these next-generation inhibitors and their rational combinations.
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